Rabelomycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14O6 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(3R)-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C19H14O6/c1-19(25)6-8-5-11(21)15-16(13(8)12(22)7-19)17(23)9-3-2-4-10(20)14(9)18(15)24/h2-5,20-21,25H,6-7H2,1H3/t19-/m1/s1 |
InChI Key |
JJOLHRYZQSDLSA-LJQANCHMSA-N |
SMILES |
CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Isomeric SMILES |
C[C@]1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Canonical SMILES |
CC1(CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |
Synonyms |
rabelomycin |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Rabelomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabelomycin is a member of the angucycline class of antibiotics, produced by various Streptomyces species. Exhibiting a range of biological activities, including antibacterial, cytotoxic, and antioxidant effects, this compound and its derivatives are of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the key pathways and workflows. While the precise molecular targets of this compound are still under active investigation, this document synthesizes the existing evidence to present a coherent model of its biological function.
Introduction
This compound is a polyketide-derived aromatic compound characterized by a benz[a]anthraquinone core structure. First isolated from Streptomyces olivaceus, it has since been identified in other Streptomyces species, such as Streptomyces sp. PAL 114.[1] As a typical angucycline, this compound has demonstrated notable biological effects, which are summarized in this guide. Understanding the molecular basis for these activities is crucial for the potential development of this compound or its analogs as therapeutic agents.
Biological Activities and Quantitative Data
This compound exhibits a spectrum of biological activities, with key quantitative data summarized in the tables below.
Cytotoxic Activity
This compound has demonstrated moderate cytotoxicity against the human colon adenocarcinoma cell line, Caco-2.[1]
| Cell Line | Assay | IC50 | Reference |
| Caco-2 | MTT Assay | 31.27 µM | [1] |
Table 1: Cytotoxic activity of this compound.
Antibacterial Activity
This compound shows activity primarily against Gram-positive bacteria.[1]
| Bacterial Group | Assay | MIC Range | Reference |
| Gram-positive bacteria | Broth microdilution | 5 - 80 µg/ml | [1] |
Table 2: Antibacterial activity of this compound.
Antioxidant Activity
The antioxidant potential of this compound has been quantified using a DPPH radical scavenging assay.[1]
| Assay | IC50 | Reference |
| DPPH radical scavenging | 70.37 µg/ml | [1] |
Table 3: Antioxidant activity of this compound.
Proposed Mechanisms of Action
The precise molecular targets of this compound are not yet fully elucidated. However, based on its chemical structure and the known mechanisms of other angucycline antibiotics, several modes of action can be proposed.
Cytotoxic Mechanism: Induction of Apoptosis via Oxidative Stress
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, a programmed cell death pathway. This is a common mechanism for many angucycline antibiotics. The proposed signaling cascade is initiated by the generation of reactive oxygen species (ROS).
This proposed pathway suggests that this compound leads to an increase in intracellular ROS levels. This oxidative stress, in turn, disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Antibacterial Mechanism: Potential Inhibition of Topoisomerases
Many antibiotics with a quinone-like structure, similar to the core of this compound, exert their antibacterial effects by targeting essential bacterial enzymes. A plausible mechanism for this compound is the inhibition of bacterial DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of topoisomerases leads to DNA damage and ultimately, bacterial cell death.
Antioxidant Mechanism: Radical Scavenging
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. Computational studies suggest that this occurs via a homolytic hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl groups on the this compound structure donate a hydrogen atom to neutralize free radicals.[1]
Experimental Protocols
The following are representative, detailed protocols for the key experiments cited in this guide. While the original publications provide the results, they often lack the detailed step-by-step procedures. The protocols provided here are based on standard laboratory practices for these assays and can be adapted for the evaluation of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the IC50 value of this compound against an adherent cancer cell line like Caco-2.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Caco-2 cells in T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in culture medium from the stock solution.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland standard
Procedure:
-
Preparation of this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Antioxidant Assay (DPPH Radical Scavenging)
This protocol details a method to assess the antioxidant capacity of this compound.
Materials:
-
This compound stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Reaction:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the this compound dilutions to the respective wells. Include a blank (methanol only) and a control (DPPH solution with methanol instead of this compound).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each this compound concentration.
-
Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
-
Conclusion
This compound is a promising natural product with multifaceted biological activities. The available evidence strongly suggests that its cytotoxic effects are mediated through the induction of apoptosis via oxidative stress, while its antibacterial properties likely stem from the inhibition of essential bacterial enzymes such as topoisomerases. Its antioxidant activity is attributed to its radical scavenging ability. Further research is warranted to definitively identify the direct molecular targets of this compound and to fully elucidate the signaling pathways it modulates. The detailed experimental protocols provided in this guide offer a framework for future investigations into the mechanism of action of this and other angucycline antibiotics, which will be crucial for their potential development as therapeutic agents.
References
Rabelomycin discovery and history
An In-depth Technical Guide to Rabelomycin: Discovery, Biosynthesis, and Characterization
Introduction
This compound is a naturally occurring antibiotic belonging to the angucycline class of aromatic polyketides.[1][2] First identified in 1970, it has since been a subject of interest for its antibacterial properties and as a key intermediate in the biosynthesis of more complex angucyclines. This document provides a comprehensive overview of the discovery, history, chemical properties, biosynthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and History
This compound was first isolated from the fermentation broth of the bacterium Streptomyces olivaceus ATCC 21549.[1][2][3] The discovery was part of a broader effort to identify novel antimicrobial agents from actinomycetes. Subsequent studies have also identified this compound in other bacterial species, including Streptomyces venezuelae and Micromonospora rosaria.[4][5] Its initial characterization revealed its activity against Gram-positive bacteria, with a potency comparable to the known antibiotic tetrangomycin.[1]
Chemical Structure and Properties
This compound is a benz[a]anthraquinone derivative with the chemical formula C₁₉H₁₄O₆.[3][4] Its structure was elucidated through a combination of spectroscopic techniques and chemical degradation studies.[6] The systematic name for this compound is (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₄O₆ | [3][4] |
| Molecular Weight | 338.3 g/mol | [4] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 193°C (decomposes) | [3] |
| Optical Rotation | [α]D = -102° (c=1 in CHCl₃) |[3] |
Spectroscopic Data for this compound
| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| UV-Vis (in Methanol) | 228 nm, 267 nm, 433 nm | [3] |
| UV-Vis (in 0.02 N NaOH in Methanol) | 258 nm, 282 nm (shoulder), 325 nm, 507 nm |[3] |
Biosynthesis
This compound is a type II polyketide, assembled from acetate and malonate units via a multi-enzyme complex known as a polyketide synthase (PKS).[7][8] It is often produced as a shunt product in the biosynthetic pathways of more complex angucyclines like jadomycin and gilvocarcin.[1] This occurs when the downstream enzymatic machinery for further modification is absent or inactive. This compound is also a key biosynthetic intermediate for other angucyclines such as urdamycin, oviedomycin, and landomycin E.[1][8]
A significant breakthrough in understanding its biosynthesis was the development of a one-pot enzymatic total synthesis. This in vitro system utilizes a combination of PKS enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways to produce this compound from the simple precursors acetyl-CoA and malonyl-CoA.[1][9][10]
Experimental Protocols
Fermentation and Isolation of this compound
The following protocol is based on the original method described for the isolation of this compound from Streptomyces olivaceus ATCC 21549.[3]
1. Fermentation:
-
A culture of Streptomyces olivaceus ATCC 21549 is grown in an aqueous nutrient medium under aerobic conditions.
-
The medium should contain an assimilable source of carbohydrate (e.g., glucose) and an assimilable source of organic nitrogen (e.g., yeast extract).
-
Fermentation is carried out at an appropriate temperature (typically 28-30°C) for a period of 5-7 days, or until significant antibiotic production is detected.
2. Extraction:
-
The fermentation broth is filtered to separate the mycelium from the culture filtrate.
-
The filter cake (mycelium) is extracted with methanol.
-
The methanol is evaporated to yield an aqueous residue, which is then combined with the culture filtrate.
-
The pooled aqueous solution is extracted with ethyl acetate.
3. Purification:
-
The ethyl acetate extract is concentrated to a syrup.
-
The syrup is subjected to counter-current distribution using a solvent system of Methanol:Water:Hexane (3:1:4 v/v/v).
-
Active fractions are identified by bioassay and evaporated to dryness.
-
The crude this compound is further purified by column chromatography on DEAE-cellulose followed by silica gel chromatography.
-
Final recrystallization from a benzene-methanol mixture yields pure, crystalline this compound.
In Vitro Enzymatic Synthesis of this compound
This protocol is a conceptual summary of the enzymatic total synthesis.[1][9][10]
1. Enzyme Preparation:
-
The necessary PKS enzymes (ketosynthases, chain length factor, acyl carrier protein, ketoreductase, and cyclases) from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways are overexpressed in a suitable host (e.g., E. coli or Streptomyces lividans) and purified.
2. Reaction Mixture:
-
A reaction buffer (e.g., pH 7.5) is prepared containing:
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
NADPH (cofactor for ketoreductase)
-
A mixture of the purified PKS enzymes.
-
3. Incubation:
-
The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for several hours.
4. Product Analysis and Purification:
-
The reaction is monitored for the formation of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
-
The product can be purified from the reaction mixture using standard chromatographic methods.
Biological Activity and Mechanism of Action
This compound exhibits antibacterial activity primarily against Gram-positive microorganisms.[1][2] While its precise mechanism of action has not been extensively detailed in the literature, it is believed to be similar to other angucycline antibiotics, which are known to interfere with DNA and RNA synthesis. The planar aromatic structure of the benz[a]anthraquinone core is thought to facilitate intercalation into DNA, thereby disrupting cellular processes. Further research is needed to fully elucidate the specific molecular targets of this compound.
Conclusion
This compound stands as a foundational member of the angucycline family of antibiotics. Its discovery opened the door to a large and structurally diverse class of natural products. The elucidation of its biosynthetic pathway and the recent achievement of its total enzymatic synthesis have provided valuable tools for synthetic biology and the potential for creating novel angucycline analogs with improved therapeutic properties. Continued investigation into the biological activity and mechanism of action of this compound and its derivatives may lead to the development of new antibacterial agents.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOLATION, CHARACTERIZATION, AND STRUCTURE OF this compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 3. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 4. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Isolation, characterization, and structure of this compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
Rabelomycin Production in Streptomyces olivaceus: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of rabelomycin, an angucycline antibiotic, from Streptomyces olivaceus. This compound, first isolated from Streptomyces olivaceus ATCC 21549, exhibits activity primarily against Gram-positive bacteria. This document details the biosynthesis, fermentation, extraction, and purification of this compound, along with insights into the potential regulatory mechanisms governing its production. The information is intended to serve as a foundational resource for researchers and professionals involved in natural product discovery and development.
This compound: An Overview
This compound is a member of the angucycline family of antibiotics, characterized by a benz[a]anthraquinone core structure. It is a polyketide-derived natural product synthesized via a type II polyketide synthase (PKS) pathway. This compound is not only a bioactive molecule itself but also serves as a key intermediate in the biosynthesis of other complex angucyclines.
Data Presentation: Fermentation Parameters and Their Impact on this compound Production
Optimizing fermentation conditions is critical for maximizing the yield of this compound. While specific quantitative data for this compound production by Streptomyces olivaceus is not extensively available in publicly accessible literature, the following tables present a summary of typical fermentation parameters and their expected impact on angucycline production, based on studies of Streptomyces species.
Table 1: Effect of Carbon Source on this compound Production (Exemplar Data)
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Fructose | 7.8 | 110 |
| Maltose | 9.2 | 150 |
| Soluble Starch | 9.5 | 160 |
| Arabinose | 4.2 | 30 |
Note: Data are hypothetical and for illustrative purposes, based on general trends in angucycline production by Streptomyces.
Table 2: Effect of Nitrogen Source on this compound Production (Exemplar Data)
| Nitrogen Source (2 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| NZ Amine A | 8.1 | 135 |
| Yeast Extract | 7.9 | 125 |
| Nitrate | 6.5 | 90 |
| Aspartate | 7.2 | 100 |
| Ammonia | 5.8 | 70 |
Note: Data are hypothetical and for illustrative purposes, based on general trends in angucycline production by Streptomyces.
Table 3: Influence of Fermentation Parameters on this compound Production
| Parameter | Optimal Range | Effect on Production |
| Temperature | 25-28°C | Affects enzyme activity and cell growth.[1] |
| pH | 7.0-7.3 | Influences nutrient uptake and enzyme stability.[1] |
| Aeration | Submerged, aerobic | Essential for cell respiration and biosynthesis.[1] |
| Fermentation Time | 96 hours | Production typically peaks in the stationary phase.[1] |
Experimental Protocols
The following protocols are based on established methods for the cultivation of Streptomyces olivaceus ATCC 21549 and the subsequent extraction and purification of this compound.[1][2]
Inoculum Preparation
-
Strain Maintenance: Streptomyces olivaceus ATCC 21549 is maintained on tomato paste-oatmeal agar slants.
-
Spore Suspension: Surface growth from a mature slant is suspended in a 0.01% Dupanol solution.
-
Seed Culture (Stage 1): A 3 ml aliquot of the spore suspension is used to inoculate a 500 ml Erlenmeyer flask containing 100 ml of seed medium (see Table 4). The flask is incubated for 96 hours at 25°C on a rotary shaker (280 rpm, 2-inch throw).[1]
-
Intermediate Culture (Stage 2): 100 ml of the Stage 1 culture is transferred to a 4,000 ml Erlenmeyer flask containing 1,000 ml of the same medium and incubated for 72 hours at 25°C on a reciprocating shaker.[1]
-
Production Culture Inoculum (Stage 3): 1,000 ml of the Stage 2 culture is used to inoculate a 38-liter fermentation vessel containing 30 liters of production medium.[1]
Table 4: Media Composition for this compound Production
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Beef Extract | 1.0 | 1.0 |
| Yeast Extract | 1.0 | 1.0 |
| NZ Amine A | 2.0 | 2.0 |
| Glucose | 10.0 | 10.0 |
| Distilled Water | to 1 L | to 1 L |
| pH | 7.3 | 7.3 |
Fermentation
The production fermentation is carried out in a 100-gallon stainless steel vessel containing 250 liters of production medium. The fermentation is maintained at 25°C for approximately 96 hours with aeration.[1]
Extraction and Purification
-
Harvesting: After 96 hours, the fermentation broth is adjusted to a pH of approximately 6 with concentrated HCl and then filtered to separate the mycelium from the filtrate.[1]
-
Mycelial Extraction: The filter cake (mycelium) is extracted with methanol. The methanol extract is then evaporated to leave an aqueous residue.[2]
-
Combined Extraction: The aqueous residue from the mycelial extract is combined with the culture filtrate. This pooled mixture is then extracted with ethyl acetate.[2]
-
Concentration: The ethyl acetate extract is concentrated in vacuo to yield a brown syrup.[1]
-
Counter-Current Distribution: The crude extract is subjected to counter-current distribution using a solvent system of methanol:water:hexane (3:1:4, v/v/v).[2]
-
Chromatography: The active fractions are pooled, evaporated to dryness, and further purified by chromatography on DEAE-cellulose followed by silica gel chromatography.[2]
-
Crystallization: The purified this compound is recrystallized from a benzene-methanol mixture to yield a yellow crystalline solid.[2]
Biosynthesis and Regulatory Pathways
The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. While the specific regulatory network for this compound in S. olivaceus has not been fully elucidated, it is expected to follow the general principles of antibiotic regulation in Streptomyces. This includes a hierarchical cascade of regulatory proteins that respond to nutritional signals and cellular stress.
This compound Biosynthetic Pathway
The biosynthesis of the angucycline core involves the iterative condensation of malonyl-CoA units by a minimal PKS complex, followed by cyclization and aromatization reactions. This compound is a key intermediate in the biosynthesis of other angucyclines like jadomycin. In some species, such as Streptomyces venezuelae, disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster leads to the accumulation of this compound.[3][4]
Caption: Proposed biosynthetic pathway of this compound.
Putative Regulatory Cascade for this compound Production
The production of antibiotics in Streptomyces is often controlled by a complex regulatory network. This typically involves two-component systems that sense environmental signals, which in turn activate pleiotropic and pathway-specific regulators. While not specifically demonstrated for this compound, a similar cascade is likely to be involved.
Caption: Putative regulatory cascade for this compound production.
Experimental Workflow for this compound Production and Analysis
The overall workflow from strain cultivation to the analysis of purified this compound is a multi-step process that requires careful execution at each stage.
Caption: Experimental workflow for this compound production.
Conclusion
This technical guide provides a detailed framework for the production of this compound from Streptomyces olivaceus. While the provided protocols offer a solid starting point, further optimization of fermentation media and conditions, informed by a deeper understanding of the specific regulatory networks in S. olivaceus, holds the potential to significantly enhance the yield of this and other related angucycline antibiotics. The methodologies and conceptual frameworks presented herein are intended to aid researchers in their efforts to explore and exploit the biosynthetic potential of Streptomyces for the discovery and development of novel therapeutic agents.
References
- 1. US3721684A - this compound - Google Patents [patents.google.com]
- 2. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabelomycin as a Biosynthetic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a member of the angucycline family of antibiotics, a class of aromatic polyketides known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. First isolated from Streptomyces olivaceus in 1970, this compound is not only an antibiotic in its own right but also a crucial biosynthetic intermediate in the production of more complex angucyclines such as urdamycin, oviedomycin, and landomycin E.[1] Its role as a shunt product in the biosynthetic pathways of other natural products like gilvocarcin and jadomycin further highlights its significance in microbial secondary metabolism.[1]
This technical guide provides an in-depth overview of this compound's biosynthesis, focusing on the enzymatic pathway, quantitative production data, and detailed experimental protocols relevant to its study and chemoenzymatic synthesis.
Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the head-to-tail condensation of one acetyl-CoA starter unit and nine malonyl-CoA extender units, a process orchestrated by a type II polyketide synthase (PKS) system. The pathway involves a consortium of enzymes, often recruited from different but related biosynthetic gene clusters, demonstrating the modularity and evolutionary relationships among angucycline pathways. A highly efficient one-pot enzymatic total synthesis of this compound has been achieved by combining enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.[1][2][3]
The key enzymatic steps are as follows:
-
Polyketide Chain Assembly: A minimal PKS, consisting of a ketosynthase (KS) and a chain length factor (CLF) (e.g., GilA/GilB or JadA/JadB), and an acyl carrier protein (ACP) (e.g., RavC), iteratively condenses the acetate starter and malonate extenders to form a linear decaketide intermediate covalently attached to the ACP.[1][4] A malonyl-CoA:ACP transacylase (MCAT), such as GilP, is responsible for loading the malonyl extender units onto the ACP.[1]
-
Ketoreduction and Cyclization: A ketoreductase (KR), like GilF or JadE, reduces a specific keto group on the nascent polyketide chain.[1] This is followed by a series of intramolecular aldol condensations, catalyzed by cyclases (CYC) such as JadD and RavG, which dictate the characteristic folded structure of the angucyclinone core.[1]
-
Formation of this compound: The cyclized intermediate, UWM6, is a proposed direct precursor to this compound.[1] this compound is then formed through spontaneous oxidation.[1]
Below is a diagram illustrating the biosynthetic pathway leading to this compound.
Quantitative Data
Quantitative analysis of biosynthetic pathways is crucial for optimizing production and understanding metabolic fluxes. The following table summarizes the available quantitative data for this compound biosynthesis.
| Parameter | Value | Conditions | Reference |
| In Vitro Synthesis Yield | 1.1 mg (~80% yield) | One-pot enzymatic reaction with GilAB, RavC, GilP, GilF, RavG, and JadD. | [1] |
| In Vivo Product Ratio | UWM6:this compound (1:1 initially, then only this compound after 4 days) | Heterologous expression in Streptomyces lividans TK64. | [1] |
Note: To date, specific enzyme kinetic parameters (Km, kcat) for the individual enzymes (GilA/B, RavC, GilP, GilF, JadD, RavG) in the context of the this compound biosynthetic pathway have not been extensively reported in publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study and production of this compound.
Protocol 1: In Vitro One-Pot Enzymatic Synthesis of this compound
This protocol is adapted from the published enzymatic total synthesis of this compound.[1] It outlines the preparation of the reaction mixture for the cell-free synthesis of this compound from its basic precursors.
A. Enzyme Preparation:
-
The enzymes GilA/GilB (KS/CLF), RavC (ACP), GilP (MCAT), GilF (KR), JadD (CYC), and RavG (CYC) are required.
-
Express and purify each enzyme heterologously. GilA/GilB can be co-expressed in Streptomyces lividans and purified as a heterodimer. The other enzymes can be expressed in E. coli and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Note: Detailed protocols for the expression and purification of PKS enzymes are available in the literature but may require optimization for these specific enzymes.
B. Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.6).
-
Set up an in-situ malonyl-CoA regeneration system using malonyl-CoA synthetase (MatB).
-
Combine the following components in the reaction buffer in a microcentrifuge tube:
-
Acetyl-CoA (final concentration, e.g., 1 mM)
-
Sodium malonate (final concentration, e.g., 5 mM)
-
ATP (final concentration, e.g., 5 mM)
-
CoA (final concentration, e.g., 1 mM)
-
NADPH (final concentration, e.g., 2 mM)
-
MatB enzyme
-
-
Add the purified biosynthetic enzymes in the following approximate molar ratios: GilAB:RavC:GilP:GilF:JadD:RavG = 1:114:13:29:15:53.[1] The final concentration of each enzyme will need to be optimized.
-
Incubate the reaction mixture at 30°C for 2-4 hours. The reaction progress can be monitored by a color change from colorless to yellow/brown.[1]
C. Product Extraction and Analysis:
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the organic (upper) layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the product by High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile and water (with 0.1% formic acid). This compound can be detected by its UV absorbance.
-
Purify this compound from the reaction mixture using preparative or semi-preparative HPLC.[1]
-
Confirm the identity of the purified product by mass spectrometry and NMR spectroscopy.[1]
Protocol 2: Gene Knockout in Streptomyces for Biosynthetic Studies
This protocol provides a general workflow for creating gene deletions in Streptomyces to study the function of genes in the this compound biosynthetic pathway. This is often achieved using PCR-targeting with a suicide vector and intergeneric conjugation from E. coli.
A. Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene from the genomic DNA of the producer strain.
-
Clone these flanking regions into a suicide vector (e.g., a vector that cannot replicate in Streptomyces) on either side of a selectable marker cassette (e.g., an apramycin resistance gene).
-
Transform the resulting construct into an E. coli methylation-deficient strain (e.g., ET12567) containing a helper plasmid (e.g., pUZ8002) for conjugation.
B. Intergeneric Conjugation:
-
Grow the E. coli donor strain and the Streptomyces recipient strain to mid-log phase.
-
Wash and mix the donor and recipient cells.
-
Plate the cell mixture onto a suitable agar medium (e.g., SFM) and incubate to allow conjugation to occur.
-
Overlay the plate with a selective antibiotic (e.g., nalidixic acid to select against E. coli and the antibiotic corresponding to the marker on the knockout plasmid to select for Streptomyces exconjugants).
C. Screening for Double Crossover Mutants:
-
Isolate single colonies of the exconjugants and patch them onto media with and without the antibiotic used for selection of the suicide vector backbone (if applicable).
-
Colonies that are sensitive to the vector's antibiotic but resistant to the marker cassette's antibiotic are potential double crossover mutants.
-
Confirm the gene deletion by PCR analysis of the genomic DNA from the putative mutants using primers that flank the target gene region.
Visualizations
The following diagrams illustrate the experimental workflow for the one-pot synthesis of this compound and the logical relationship of the enzymes involved.
Conclusion
This compound serves as a fascinating example of a biosynthetic intermediate that is both a bioactive molecule and a stepping stone to a wider array of complex natural products. The elucidation of its biosynthetic pathway, particularly through in vitro reconstitution, has provided valuable insights into the mechanisms of type II polyketide synthases and the tailoring enzymes that generate structural diversity. The chemoenzymatic synthesis of this compound not only confirms its biosynthetic route but also opens up possibilities for the engineered biosynthesis of novel angucycline analogues with potentially improved therapeutic properties. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.
References
A Technical Guide to the Antitumor and Antiviral Properties of Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known antitumor and antiviral properties of Rabelomycin, an angucycline antibiotic. The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Introduction to this compound
This compound is a naturally occurring angucyclinone antibiotic first isolated from the culture broth of Streptomyces olivaceus[1][2]. As a member of the benz[a]anthraquinone family, it is recognized for a broad spectrum of biological activities, including antibacterial, antitumor, and antiviral effects[1]. Structurally, it is a key intermediate in the biosynthesis of more complex angucyclines like landomycins and urdamycins[1][3]. Its unique structure and biological profile have made it a subject of interest for both synthetic chemists and drug discovery professionals.
Antitumor Properties
This compound has demonstrated cytotoxic activity against cancer cell lines. The primary mechanism of action for related angucycline antibiotics often involves DNA interaction, such as intercalation and the inhibition of topoisomerase II, leading to DNA damage and apoptosis[4][5]. Additionally, some related compounds are known to be potent photosensitizing agents, where their DNA-damaging capabilities are significantly enhanced by light[6].
Quantitative Antitumor Data
The cytotoxic potential of this compound has been quantified against human colon adenocarcinoma cells (Caco-2). The available data is summarized below.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | Caco-2 | Cytotoxicity | IC₅₀ | 31.27 µM | [7] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
Experimental Protocol: In Vitro Cytotoxicity Assay
The following is a generalized protocol for determining the IC₅₀ value of this compound against an adherent cancer cell line, based on common methodologies like the MTT or MTS assay.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in the recommended growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with medium and solvent only as negative controls.
-
Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Visualization: Cytotoxicity Assay Workflow
The logical flow of a typical in vitro cytotoxicity experiment is depicted below.
Antiviral Properties
While this compound is noted to belong to the angucycline class of antibiotics which possess antiviral activities, specific quantitative data such as EC₅₀ values against particular viruses are not extensively documented in publicly available literature[1]. The general approach to identifying and quantifying antiviral efficacy involves cell-based assays that measure the inhibition of virus-induced cytopathic effects (CPE) or the reduction in viral replication.
Experimental Protocol: Generalized Antiviral Assay (CPE Reduction)
This protocol describes a general method for screening compounds like this compound for antiviral activity against a virus that causes a visible cytopathic effect in a permissive cell line.
-
Cell and Virus Preparation:
-
Culture a permissive host cell line (e.g., Vero cells) in 96-well plates until a confluent monolayer is formed.
-
Prepare and titer a stock of the target virus (e.g., Herpes Simplex Virus, Influenza Virus).
-
-
Infection and Treatment:
-
Wash the cell monolayer with a serum-free medium.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01. Allow the virus to adsorb for 1-2 hours.
-
Prepare serial dilutions of this compound in a low-serum maintenance medium.
-
After the adsorption period, remove the viral inoculum and add 100 µL of the medium containing the this compound dilutions to the wells.
-
Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Monitor the wells daily for the appearance of virus-induced CPE using an inverted microscope. This is typically done for 3-5 days.
-
-
Quantification and Data Analysis:
-
After the incubation period, when CPE in the virus control wells is widespread (e.g., 80-100%), quantify cell viability. This can be done by staining the remaining viable cells with a crystal violet solution or by using a metabolic assay (e.g., MTS).
-
Measure the absorbance in each well.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC₅₀ (50% effective concentration) by plotting the inhibition percentage against the log of the compound concentration.
-
Simultaneously, a cytotoxicity assay (CC₅₀) should be run on uninfected cells to assess the compound's toxicity. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to evaluate the therapeutic window.
-
Visualization: Antiviral Screening Workflow
The following diagram illustrates a standard workflow for screening compounds for antiviral activity.
Biosynthesis of this compound
This compound is a product of a type II polyketide synthase (PKS) system[1][8]. Its biosynthesis is a multi-step enzymatic process starting from simple precursors. Understanding this pathway is crucial for efforts in biosynthetic engineering and production optimization.
Enzymatic Synthesis Pathway
The synthesis begins with acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. A series of enzymes, including ketosynthases (KS), chain-length factor (CLF), and acyl carrier protein (ACP), assemble a nascent polyketide chain. This chain undergoes ketoreduction (KR) and a series of cyclization reactions catalyzed by cyclase (CYC) enzymes to form the characteristic angucyclinone scaffold[1][9]. A key intermediate, UWM6, is formed, which can then be oxidized to yield this compound[1].
Visualization: this compound Biosynthetic Pathway
This diagram outlines the key enzymatic steps from primary metabolites to the final this compound product.
Conclusion and Future Directions
This compound is a bioactive natural product with confirmed antitumor activity and putative antiviral properties. The quantitative data, though limited, indicates a moderate cytotoxic effect on colon cancer cells. Its mechanism of action likely aligns with other DNA-damaging antitumor antibiotics. For drug development professionals, this compound serves as a valuable scaffold. Future research should focus on:
-
Expanding Antitumor Profiling: Testing this compound against a broader panel of cancer cell lines to determine its spectrum of activity and to identify potential biomarkers for sensitivity.
-
Elucidating Antiviral Activity: Systematically screening this compound against a diverse range of viruses to identify its antiviral spectrum and to quantify its efficacy (EC₅₀) and selectivity (SI).
-
Mechanism of Action Studies: Conducting detailed molecular studies to confirm its precise mechanism of action, including its effects on DNA, topoisomerases, and its potential for photo-activated cytotoxicity.
-
Medicinal Chemistry Efforts: Synthesizing and evaluating derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 5. longdom.org [longdom.org]
- 6. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Rabelomycin Angucycline Family: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The angucyclines represent the largest group of type II polyketide-derived natural products, renowned for their diverse chemical structures and wide array of biological activities.[1] Among these, rabelomycin, a benz[a]anthraquinone derivative, stands out as a structurally simpler yet biologically significant member. First isolated from Streptomyces olivaceus ATCC 21549, this compound has demonstrated notable antibacterial activity, particularly against Gram-positive microorganisms.[2] Beyond its direct antimicrobial effects, it serves as a crucial intermediate in the biosynthesis of more complex and potent angucyclines, such as the urdamycins, oviedomycin, and landomycin E.[2] This technical guide provides a comprehensive overview of the this compound angucycline family, focusing on its core characteristics, biosynthetic pathway, mechanism of action, and relevant experimental protocols.
Core Characteristics and Physicochemical Properties
This compound is a yellow crystalline solid with the chemical formula C₁₉H₁₄O₆. It is soluble in alkanols, acetone, and chloroform, but insoluble in water and petroleum ether.[3] The core structure of this compound is a tetracyclic benz[a]anthracene skeleton, a hallmark of the angucycline class.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₆ | [4] |
| Molecular Weight | 338.3 g/mol | [4] |
| Melting Point | 193°C (decomposes) | [3] |
| Optical Rotation | [α]D = -102° ± 10° (c=1 in CHCl₃) | [3] |
| UV λmax (MeOH) | 228 nm (ε = 26,600), 267 nm (ε = 28,800), 433 nm (ε = 8,000) | [3] |
| UV λmax (0.02 N NaOH in MeOH) | 258 nm (ε = 26,200), 282 nm (shoulder, ε = 13,100), 325 nm (ε = 8,900), 507 nm (ε = 7,500) | [3] |
Biological Activity
This compound exhibits a range of biological activities, with its antibacterial properties being the most prominently reported. It also displays moderate cytotoxic and antioxidant activities.
Antibacterial Activity
This compound demonstrates significant activity against Gram-positive bacteria.
| Organism | MIC (µg/mL) | Reference |
| Gram-positive bacteria (general) | 5 - 80 | [5] |
| Multidrug-resistant Enterococcus faecium | 3.12 - 6.25 | [6] |
| Multidrug-resistant Enterococcus faecalis | 3.12 - 6.25 | [6] |
| Multidrug-resistant Staphylococcus aureus | 3.12 - 6.25 | [6] |
Cytotoxic and Antioxidant Activity
| Activity | Cell Line | IC₅₀ | Reference |
| Cytotoxicity | Caco-2 | 31.27 µM | [5] |
| Antioxidant (DPPH scavenging) | - | 70.37 µg/mL | [5] |
Biosynthesis of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The process begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA.[1] A complex of enzymes, including ketosynthases (KSα and KSβ), a chain length factor (CLF), an acyl carrier protein (ACP), ketoreductases (KR), and cyclases (CYC), work in concert to construct the polyketide backbone and facilitate its cyclization into the characteristic angucyclinone core.[3][7] this compound is often considered a shunt product, branching off from the main biosynthetic pathways of other complex angucyclines like jadomycin.[7]
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other well-studied angucyclines and anthracyclines, a plausible mechanism involves the inhibition of topoisomerase II and intercalation into DNA. This dual action would lead to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces olivaceus
This protocol is adapted from the original isolation procedure.[3]
-
Fermentation: Culture Streptomyces olivaceus (ATCC 21549) in a suitable liquid medium under aerobic conditions.
-
Harvesting: After an appropriate incubation period, filter the culture broth to separate the mycelium from the filtrate.
-
Extraction of Mycelium: Extract the collected mycelial cake with methanol. Evaporate the methanol to obtain an aqueous residue.
-
Combining and Extraction: Combine the aqueous residue from the mycelial extraction with the culture filtrate. Extract the pooled liquid with ethyl acetate.
-
Concentration: Concentrate the ethyl acetate extract to a syrup.
-
Counter-current Distribution: Subject the syrup to counter-current distribution using a solvent system of methanol:water:hexane (3:1:4 v/v/v).
-
Purification:
-
Pool the active fractions and evaporate to dryness to obtain crude this compound.
-
Purify the crude product by chromatography on DEAE-cellulose.
-
Further purify the active fractions by chromatography on silica gel.
-
Recrystallize the purified this compound from a benzene-methanol mixture to obtain a yellow crystalline solid.
-
Determination of Minimum Inhibitory Concentration (MIC)
The following is a general protocol for determining the MIC of this compound against bacterial strains using the broth microdilution method.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Determination of IC₅₀ (50% Inhibitory Concentration)
This protocol outlines a general method for determining the cytotoxic activity of this compound against a cancer cell line using a colorimetric assay (e.g., MTT).
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Cell Viability Assay:
-
Add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Conclusion
This compound serves as a foundational member of the angucycline family, exhibiting notable biological activities and playing a key role as a biosynthetic precursor. Its relatively simple structure makes it an attractive target for synthetic and biosynthetic studies aimed at generating novel angucycline analogs with enhanced therapeutic properties. Further investigation into its precise mechanism of action and the signaling pathways it modulates will be crucial for realizing its full potential in drug discovery and development. This technical guide provides a solid framework for researchers to understand and further explore the scientific and therapeutic importance of the this compound angucycline family.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of rebeccamycin analogues as topoisomerase I inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 7. Syntheses and biological activities (topoisomerase inhibition and antitumor and antimicrobial properties) of rebeccamycin analogues bearing modified sugar moieties and substituted on the imide nitrogen with a methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Cytotoxic Effects of Rabelomycin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabelomycin, a member of the angucycline class of antibiotics, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, including its impact on cell viability, induction of apoptosis, and cell cycle regulation. While specific quantitative data for this compound remains emerging, this document synthesizes available information, including data from its close homologue, Rapanone, to offer a detailed perspective on its potential as a therapeutic agent. This guide also outlines key experimental protocols for the continued investigation of this compound and visualizes the putative signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a naturally occurring antibiotic belonging to the angucycline family, a group of aromatic polyketides known for their diverse biological activities, including antibacterial and antitumor properties. Structurally characterized by a unique angularly fused tetracyclic ring system, angucyclines have garnered significant attention in the field of oncology. Preliminary studies have indicated that this compound exhibits significant cytotoxicity against a panel of human cancer cell lines, including lung (A549), non-small cell lung (H157), breast (MCF7, MDA-MB-231), and liver (HepG2) cancers. This has prompted further investigation into its mechanisms of action and potential for therapeutic applications.
Quantitative Analysis of Cytotoxicity
Precise and comprehensive IC50 values for this compound across a wide range of cancer cell lines are still being actively researched. However, studies on its close structural homologue, Rapanone, provide valuable insights into its potential potency and selectivity. The following table summarizes the IC50 values of Rapanone against various human cancer cell lines. It is important to note that while indicative, these values may not be identical to those of this compound and further direct testing is required.
| Cell Line | Cancer Type | IC50 (µM) |
| Prostate Cancer | ||
| PC-3 | Prostate Carcinoma | 6.50 |
| Du145 | Prostate Carcinoma | 7.68 |
| Thyroid Cancer | ||
| FTC-133 | Follicular Thyroid Carcinoma | 6.01 |
| 8505C | Anaplastic Thyroid Carcinoma | 7.84 |
| Colorectal Cancer | ||
| Caco-2 | Colorectal Adenocarcinoma | 8.79 |
| HT-29 | Colorectal Adenocarcinoma | 11.67 (48h) |
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample after treatment with this compound.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualization of Putative Signaling Pathways and Workflows
The precise signaling pathways modulated by this compound are a subject of ongoing investigation. Based on the known mechanisms of related angucycline antibiotics and the general principles of cancer cell biology, the following diagrams illustrate the potential pathways and experimental workflows involved in this compound-induced cytotoxicity.
Figure 1. Experimental workflow for analyzing the cytotoxic effects of this compound.
Figure 2. Putative intrinsic apoptosis signaling pathway induced by this compound.
Figure 3. Putative cell cycle arrest pathways modulated by this compound.
Conclusion and Future Directions
This compound, an angucycline antibiotic, demonstrates significant potential as a cytotoxic agent against a variety of cancer cell lines. While comprehensive data on its specific IC50 values and molecular targets are still under investigation, preliminary evidence and studies on its homologue, Rapanone, suggest a potent anti-proliferative effect. The primary mechanisms of action are likely to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the induction of cell cycle arrest at key checkpoints.
Future research should focus on:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound against a broader panel of cancer cell lines to identify the most sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to induce apoptosis and cell cycle arrest.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.
The continued exploration of this compound's cytotoxic properties holds promise for the development of novel and effective cancer therapies. The experimental frameworks and putative pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this promising anti-cancer compound.
Elucidation of the Rabelomycin Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the elucidation of the rabelomycin biosynthesis pathway. This compound, an angucycline antibiotic, is a polyketide synthesized by a type II polyketide synthase (PKS) system. Its biosynthetic pathway has been elucidated through a combination of in vivo heterologous expression and in vitro enzymatic reconstitution studies, leveraging enzymes from various Streptomyces species. This document details the key experiments, presents quantitative data, and provides methodologies for the core experimental procedures.
Core Concepts in this compound Biosynthesis
This compound is not typically produced as a primary metabolite but rather as a shunt product in the biosynthetic pathways of other complex angucyclines, such as gilvocarcin, ravidomycin, and jadomycin.[1] The biosynthesis starts from the basic building blocks of acetyl-CoA and malonyl-CoA, which are assembled by a minimal PKS system. This minimal PKS comprises three key enzymatic components:
-
Ketosynthase (KSα): Catalyzes the decarboxylative condensation of malonyl-ACP with the growing polyketide chain.
-
Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to determine the length of the polyketide chain.
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain as a thioester.
Following the assembly of the linear polyketide chain, a series of post-PKS modifications, including ketoreduction and cyclization events, are carried out by specific enzymes to yield the characteristic angucyclinone core of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments in the elucidation of the this compound biosynthesis pathway.
Table 1: In Vitro Enzymatic Synthesis of this compound
| Component | Concentration/Amount | Role |
| Enzymes | ||
| GilA (KSα) & GilB (KSβ) | 1 µM | Minimal Polyketide Synthase |
| RavC (ACP) | 114 µM | Acyl Carrier Protein |
| GilP (Malonyl-CoA:ACP transacylase) | 13 µM | Malonyl-CoA loading onto ACP |
| GilF (Ketoreductase) | 29 µM | Ketoreduction of the polyketide chain |
| RavG (Cyclase) | 53 µM | Second cyclization |
| JadD (Cyclase) | 15 µM | First cyclization |
| Substrates | ||
| Acetyl-CoA | 0.5 mM | Starter unit |
| Malonyl-CoA | 1.5 mM | Extender units |
| NADPH | 2 mM | Reductant cofactor |
| Reaction Conditions | ||
| Buffer | 100 mM HEPES, pH 7.6 | |
| Incubation Time | 2 hours | |
| Incubation Temperature | 30°C | |
| Yield | ||
| This compound | 1.1 mg (~80% yield) |
Data extracted from Kharel et al., 2010 and its supplementary information.
Table 2: Heterologous Production of this compound and Intermediates in Streptomyces lividans TK64
| Expression Plasmid | Genes Expressed | Major Products |
| pRab2 | gilA, gilB, gilC, gilF, gilP | RM20b, RM20c |
| pRab3 | gilA, gilB, gilC, gilF, gilP, jadD | SEK43 |
| pRab4 | gilA, gilB, gilC, gilF, gilP, jadD, ravG | This compound, UWM6 |
Data extracted from Kharel et al., 2010.[1]
Experimental Protocols
In Vitro Reconstitution of this compound Biosynthesis
This protocol describes the one-pot enzymatic synthesis of this compound from acetyl-CoA and malonyl-CoA.
a. Enzyme Purification:
-
Expression: The genes for the biosynthetic enzymes (gilA/gilB, ravC, gilP, gilF, jadD, ravG) are cloned into appropriate expression vectors and transformed into E. coli or Streptomyces lividans for overexpression.
-
Cell Lysis: Harvested cells are resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The enzymes, typically engineered with a His-tag, are purified from the cell lysate using Ni-NTA affinity chromatography.
-
Desalting: Purified enzymes are desalted into a storage buffer (e.g., 50 mM HEPES pH 7.6, 100 mM NaCl, 10% glycerol) using a desalting column.
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.6), 2 mM NADPH, 0.5 mM acetyl-CoA, and 1.5 mM malonyl-CoA.
-
Add the purified enzymes to the reaction mixture at the concentrations specified in Table 1.
-
Incubate the reaction at 30°C for 2 hours.
-
Quench the reaction by adding an equal volume of ethyl acetate and vortexing.
-
Extract the organic layer, evaporate to dryness, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
c. Product Analysis:
-
Analyze the reaction products by high-performance liquid chromatography (HPLC) on a C18 column.
-
Monitor the elution profile using a photodiode array (PDA) detector.
-
Identify this compound by comparing its retention time and UV-visible spectrum with an authentic standard.
-
Confirm the identity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Heterologous Expression of this compound Biosynthetic Genes in Streptomyces lividans
This protocol outlines the expression of the this compound biosynthetic gene cluster in a heterologous host.
a. Plasmid Construction:
-
Amplify the desired biosynthetic genes (gilA, gilB, gilC, gilF, gilP, jadD, ravG) from the genomic DNA of the producer strains using PCR.
-
Clone the amplified genes sequentially into an appropriate E. coli-Streptomyces shuttle vector (e.g., pUWL201PW) under the control of a suitable promoter (e.g., ermE*p).
-
Verify the integrity of the constructed plasmids by restriction digestion and DNA sequencing.
b. Transformation of Streptomyces lividans:
-
Introduce the expression plasmids into E. coli ET12567/pUZ8002 for conjugation.
-
Prepare spores of Streptomyces lividans TK64.
-
Mix the E. coli donor cells with the S. lividans spores on a suitable agar medium (e.g., SFM) and incubate for conjugation to occur.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid and thiostrepton) to select for exconjugants.
c. Fermentation and Metabolite Extraction:
-
Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium (e.g., TSB) and grow for 2-3 days.
-
Inoculate a production culture (e.g., R5A medium) with the seed culture and incubate for 5-7 days.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Evaporate the organic extract to dryness and redissolve in methanol for analysis.
d. Metabolite Analysis:
-
Analyze the extracted metabolites by HPLC, MS, and NMR as described in the in vitro protocol.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for In Vitro this compound Synthesis
Caption: Workflow for the in vitro enzymatic synthesis of this compound.
Logical Relationship of Heterologous Expression Experiments
Caption: Gene combinations for heterologous this compound production.
References
The Crucial Role of Type II Polyketide Synthase in the Biosynthesis of Rabelomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabelomycin, a member of the angucycline family of antibiotics, possesses significant antibacterial properties. Its biosynthesis is a complex process orchestrated by a Type II polyketide synthase (PKS) system, which assembles the characteristic benz[a]anthraquinone core from simple acyl-CoA precursors. This technical guide provides an in-depth exploration of the Type II PKS's function in this compound production, detailing the enzymatic machinery, biosynthetic pathway, and key experimental methodologies. Quantitative data from cited studies are summarized, and critical workflows are visualized to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction to this compound and Type II Polyketide Synthases
This compound is a naturally occurring polyketide first isolated from Streptomyces olivaceus ATCC 21549.[1][2] It exhibits notable activity against Gram-positive bacteria.[1][2] The core structure of this compound is an angucyclinone, a tetracyclic aromatic framework that is the hallmark of the angucycline class of antibiotics.[1][3]
The biosynthesis of such complex aromatic structures is governed by Type II polyketide synthases.[4][5][6] Unlike the large, multifunctional Type I PKSs, Type II systems are comprised of a complex of discrete, monofunctional enzymes that act iteratively to construct the polyketide chain.[6][7] The minimal Type II PKS required to produce a polyketide backbone consists of three essential components:
-
Ketosynthase α (KSα): Catalyzes the iterative Claisen condensation of extender units.
-
Chain Length Factor (CLF) or Ketosynthase β (KSβ): Works in conjunction with KSα to determine the length of the polyketide chain.
-
Acyl Carrier Protein (ACP): Carries the growing polyketide chain via a phosphopantetheine arm.
Following the assembly of the nascent polyketide chain, a series of tailoring enzymes, including ketoreductases (KR), cyclases (CYC), and aromatases (ARO), modify and fold the chain into its final, stable aromatic structure.[5]
The this compound Biosynthetic Pathway
This compound is biosynthesized from an acetyl-CoA starter unit and nine malonyl-CoA extender units, forming a decaketide backbone.[8] Interestingly, this compound is often considered a shunt product in the biosynthetic pathways of more complex angucyclines like gilvocarcin and jadomycin.[1] This indicates a shared early biosynthetic route and highlights the versatility of the enzymatic machinery.
The enzymatic total synthesis of this compound has been successfully achieved in vitro, demonstrating the sufficiency of a specific set of enzymes to produce the final product.[1][3][9][10]
Key Enzymatic Steps
The biosynthesis of this compound can be broken down into the following key stages:
-
Polyketide Chain Assembly: The minimal PKS (KSα, CLF, and ACP) iteratively condenses one acetyl-CoA and nine malonyl-CoA units to form a linear decaketide intermediate tethered to the ACP.
-
Ketoreduction: A ketoreductase (KR) reduces a specific keto group on the growing polyketide chain, which is crucial for proper subsequent cyclization.
-
Cyclization and Aromatization: A series of cyclases and aromatases catalyze the intramolecular aldol condensations and dehydrations that fold the linear chain into the tetracyclic angucyclinone core.
A proposed biosynthetic pathway for this compound is depicted below:
Enzymes Involved in this compound Production
The in vitro synthesis of this compound has been accomplished using a cocktail of enzymes derived from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways, underscoring the promiscuity and interchangeability of these Type II PKS components.[1][3]
| Enzyme Class | Specific Enzymes Used in In Vitro Synthesis | Source Pathway | Function |
| Minimal PKS | GilA (KSα), GilB (CLF), RavC (ACP) | Gilvocarcin, Ravidomycin | Assembly of the decaketide backbone |
| Malonyl-CoA:ACP Transacylase | GilP | Gilvocarcin | Loading of malonyl extender units onto the ACP |
| Ketoreductase | GilF | Gilvocarcin | C9-ketoreduction |
| Cyclases | JadD, RavG | Jadomycin, Ravidomycin | Catalyze the cyclization and aromatization of the polyketide chain |
Table 1: Enzymes successfully utilized in the in vitro total synthesis of this compound.[1][3]
Experimental Protocols
This section provides a general overview of the methodologies employed in the study of this compound biosynthesis, based on published literature.
Protein Expression and Purification
-
Gene Cloning: The genes encoding the biosynthetic enzymes (e.g., gilA, gilB, ravC) are cloned into suitable expression vectors, such as pET vectors for E. coli expression or Streptomyces-specific vectors for expression in hosts like S. lividans.
-
Heterologous Expression: The expression constructs are introduced into the appropriate host organism. E. coli is often used for the expression of individual, soluble enzymes, while Streptomyces lividans can be used for the expression of multi-enzyme complexes and for in vivo production studies.
-
Protein Purification: Recombinant proteins, often with affinity tags (e.g., His-tag), are purified from cell lysates using techniques like immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography for further purification.
In Vitro this compound Synthesis
A one-pot enzymatic reaction can be set up as follows:
-
Reaction Mixture: A buffered solution (e.g., HEPES buffer) containing the starter unit (acetyl-CoA), extender unit (malonyl-CoA), ATP, CoA, and the purified biosynthetic enzymes (KSα/CLF, ACP, KR, CYCs, and MCAT). A system for in situ generation of malonyl-CoA, such as using malonyl-CoA synthetase (MatB), can be employed.[1]
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2-4 hours).
-
Quenching and Extraction: The reaction is stopped, and the products are extracted using an organic solvent like ethyl acetate.
-
Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound production.
The following diagram illustrates a typical experimental workflow for the in vitro synthesis and analysis of this compound.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOLATION, CHARACTERIZATION, AND STRUCTURE OF this compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New insights into bacterial type II polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketides in Streptomyces [mdpi.com]
- 7. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Pure Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a naturally occurring angucycline antibiotic isolated from Streptomyces olivaceus. As a member of the benz[a]anthraquinone class of polyketides, it has garnered interest for its potential therapeutic applications, including its activity against Gram-positive bacteria and its emerging profile as a potential anticancer agent.[1][2] This technical guide provides a detailed overview of the known physical and chemical properties of pure this compound, compiled to support research, development, and quality control activities.
Chemical Identity
| Property | Value | Reference |
| Chemical Name | 3,6,8-trihydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 28399-50-0 | [3] |
| Molecular Formula | C₁₉H₁₄O₆ | [3][4] |
| Molecular Weight | 338.31 g/mol | [3][4] |
| Exact Mass | 338.0790 g/mol | [3][4] |
| Elemental Analysis | C, 67.45%; H, 4.17%; O, 28.37% | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Experimental Details | Reference |
| Appearance | Yellow crystalline solid | Not specified | |
| Melting Point | 193 °C (with decomposition) | Not specified | |
| Optical Rotation | [α]D²⁵ = +102° (c=1, CHCl₃) | Not specified | |
| Solubility | Soluble in DMSO. Insoluble in water and petroleum ether. Soluble in alkanols, acetone, and chloroform. | While specific quantitative solubility data in DMSO is not readily available in the literature, it is commonly used as a solvent for in vitro studies. | [3] |
| Stability | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The compound should be stored in a dry, dark environment. | Stability studies under various conditions (e.g., pH, temperature, light) are crucial for formulation development. | [3] |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and structural elucidation of this compound.
UV-Vis Absorption
The ultraviolet-visible spectrum of this compound exhibits characteristic absorption maxima that are dependent on the solvent and pH.
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) |
| Methanol | 228, 267, 433 | 26,600; 28,800; 8,000 |
| 0.02 N HCl in Methanol | 228, 267, 433 | 26,600; 28,800; 8,000 |
| 0.02 N NaOH in Methanol | 258, 282 (shoulder), 325, 507 | 26,200; 13,100; 8,900; 7,500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed experimental parameters for NMR analysis of this compound are not consistently reported across the literature, the structural confirmation of synthesized or isolated this compound is routinely achieved by comparing its ¹H and ¹³C NMR data with reported values.[1][2]
Typical Experimental Considerations:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents.
-
Concentration: Sample concentration should be optimized for the specific instrument and experiment.
-
Experiments: A standard suite of NMR experiments for structural elucidation includes:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
Correlation Spectroscopy (COSY) for proton-proton correlations.
-
Heteronuclear Single Quantum Coherence (HSQC) for direct carbon-proton correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC) for long-range carbon-proton correlations.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.
Typical Experimental Considerations:
-
Ionization Technique: Electrospray ionization (ESI) is a common method for the analysis of polar molecules like this compound.
-
Mass Analyzer: Various mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), and Ion Trap.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation by analyzing the fragmentation pattern of the parent ion. The fragmentation of related angucycline antibiotics often involves characteristic losses of small molecules like water and carbon monoxide.
Experimental Protocols
Detailed, step-by-step protocols are essential for the reproducible analysis and characterization of this compound. The following sections outline general procedures for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated, stability-indicating HPLC method is crucial for purity assessment and quantification of this compound. While a specific monograph for this compound is not available, a general approach for developing a reversed-phase HPLC method is as follows:
Method Development Workflow:
Caption: Workflow for developing a validated HPLC method for this compound analysis.
Biosynthesis of this compound
This compound is a shunt product in the biosynthetic pathways of other angucyclines, such as jadomycin.[1] Its enzymatic synthesis involves a type II polyketide synthase (PKS) system.
Simplified Biosynthetic Pathway:
Caption: Simplified enzymatic pathway for the biosynthesis of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its antibacterial and anticancer properties being of primary interest.
Antibacterial Activity
This compound is active against Gram-positive microorganisms.[1]
Anticancer Activity
Emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines. However, its precise mechanism of action is not yet fully elucidated. As an angucycline, its anticancer effects may be attributed to mechanisms common to this class of compounds, which can include:
-
DNA Intercalation and Topoisomerase Inhibition: Many polycyclic aromatic compounds exert their cytotoxic effects by intercalating into the DNA double helix, thereby interfering with DNA replication and transcription, and by inhibiting topoisomerase enzymes, which are crucial for maintaining DNA topology.
-
Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells through various signaling pathways.
-
Generation of Reactive Oxygen Species (ROS): Some quinone-containing compounds can undergo redox cycling, leading to the production of ROS and subsequent oxidative stress-induced cell death.
Further research is required to delineate the specific cellular targets and signaling pathways modulated by this compound in cancer cells.
Hypothesized Anticancer Mechanism of Action:
Caption: Hypothesized mechanisms of anticancer action for this compound.
Conclusion
This technical guide provides a consolidated overview of the current knowledge on the physical and chemical properties of pure this compound. While foundational data on its identity and spectroscopic characteristics are available, further research is needed to establish comprehensive, quantitative data on properties such as solubility and to develop and validate detailed analytical methodologies. Elucidating the specific molecular mechanisms underlying its promising anticancer activity will be crucial for its future development as a therapeutic agent. This guide serves as a valuable resource for scientists and researchers actively engaged in the study and application of this intriguing natural product.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rabelomycin as a Shunt Product in Biosynthetic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is an angucycline antibiotic first isolated from Streptomyces olivaceus.[1] While exhibiting modest antibacterial activity, its primary significance in the field of natural product biosynthesis lies in its role as a common shunt product in the metabolic pathways of more complex and potent bioactive compounds, such as jadomycin and gilvocarcin.[2] Understanding the mechanisms leading to the formation of this compound is crucial for optimizing the yield of desired target molecules and for engineering novel bioactive compounds. This technical guide provides a comprehensive overview of the biosynthesis of this compound as a shunt product, including quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.
This compound Biosynthesis as a Metabolic Shunt
This compound is formed from the polyketide pathway, diverging from the main biosynthetic routes of other angucyclines. The core of its structure is assembled by a type II polyketide synthase (PKS) system, which catalyzes the iterative condensation of acetyl-CoA as a starter unit with nine malonyl-CoA extender units to form a decaketide backbone.[3] The deviation towards this compound occurs when the polyketide chain undergoes specific cyclization and modification steps that differ from the main pathway.
This compound has been identified as a shunt product in the biosynthetic pathways of at least two major groups of angucyclines: the jadomycins and the gilvocarcins. In the jadomycin pathway, the disruption of genes responsible for later tailoring steps, such as ORF6 (an oxygenase), leads to the accumulation of this compound.[4] This suggests that this compound is an intermediate that is normally further processed to yield jadomycin, but can be released as a final product if downstream enzymes are absent or non-functional. Similarly, in the gilvocarcin pathway, this compound is a known shunt metabolite.[2]
The formation of this compound is also influenced by the specific combination of PKS and tailoring enzymes present. For instance, the co-expression of the minimal PKS genes from the jadomycin pathway (jadA, jadB, jadC), a ketoreductase (jadE), and two cyclases (jadD and jadI/ravG) in a heterologous host like Streptomyces lividans can lead to the production of this compound alongside other angucyclinones like UWM6.[1]
Quantitative Analysis of this compound Production
The yield of this compound as a shunt product can vary significantly depending on the experimental conditions, whether in vitro or in vivo, and the specific genetic background of the producing organism.
| Condition | System | Key Genes/Enzymes | Main Product(s) | Shunt Product (this compound) Yield/Ratio | Reference |
| In vitro enzymatic synthesis | One-pot reaction | GilAB, RavC, GilP, GilF, RavG, JadD | This compound | ~80% | [1][2] |
| In vivo heterologous expression | Streptomyces lividans TK64 | pRab4 (containing minimal PKS and cyclases RavG and JadD) | UWM6, this compound | Initially a 1:1 ratio of UWM6 to this compound; after 4 days, only this compound is observed. | [1] |
| Gene knockout in jadomycin producer | Streptomyces venezuelae | Disruption of ORF6 (oxygenase) | Jadomycin B (blocked) | Accumulation of this compound | [4] |
Signaling Pathways and Regulation
The production of jadomycin, and consequently the potential for shunting to this compound, is tightly regulated in Streptomyces venezuelae. The regulatory network involves a cascade of cluster-situated regulators (CSRs). Understanding this network is key to manipulating the metabolic flux towards or away from this compound.
A simplified model of this regulatory cascade involves:
-
JadR1: An OmpR-type positive regulator. Its expression is essential for the activation of the jadomycin biosynthetic gene cluster.[5]
-
JadR2: A TetR-like repressor that negatively regulates jadomycin biosynthesis. Disruption of jadR2 leads to the production of jadomycin B without the need for external stress inducers like ethanol or heat shock.[2][6]
-
JadR *: Another TetR-family repressor that acts synergistically with JadR2 to repress the transcription of jadR1.[4]
The interplay between these regulators determines the overall expression level of the jadomycin biosynthetic genes. It is hypothesized that conditions that lead to a moderate or incomplete activation of the pathway may favor the accumulation of shunt products like this compound.
Biosynthetic Pathways
The formation of this compound occurs as a branch from the main biosynthetic pathways of angucyclines like jadomycin and gilvocarcin. The initial steps involving the type II PKS are conserved. The divergence happens at the level of cyclization and subsequent tailoring reactions.
Experimental Protocols
In Vitro Enzymatic Synthesis of this compound
This protocol is based on the one-pot enzymatic synthesis described by Kharel et al. (2010).[1][2]
a. Enzyme Preparation and Purification:
-
The polyketide synthase components (e.g., GilA, GilB, RavC), ketoreductase (e.g., GilF), and cyclases (e.g., JadD, RavG) are overexpressed in suitable hosts. For example, GilA and GilB can be co-expressed as a heterodimer in Streptomyces lividans, while other components like GilP (malonyl-CoA:ACP transacylase) and GilF can be produced in E. coli.
-
Purification of the enzymes is typically achieved through affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
b. One-Pot Reaction Mixture:
-
A typical reaction mixture (e.g., 1 mL) would contain:
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA (extender unit) - can be generated in situ using malonyl-CoA synthetase.
-
NADPH (cofactor for ketoreductase)
-
A mixture of the purified enzymes: GilAB, RavC, GilP, GilF, RavG, and JadD. The relative stoichiometry of the enzymes is crucial for optimal yield.[2]
-
Reaction buffer (e.g., pH 7.6)
-
c. Reaction Conditions:
-
The reaction is incubated at a suitable temperature (e.g., 28-30°C) for a period of 2 to 4 hours. The progress of the reaction can be monitored by a color change from colorless to yellow and then to red-brown.
d. Product Isolation and Analysis:
-
The reaction is quenched, and the products are extracted with an organic solvent like ethyl acetate.
-
The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC).
-
Purification of this compound can be achieved by preparative or semi-preparative HPLC.
Heterologous Expression of Biosynthetic Genes in Streptomyces lividans
This protocol provides a general workflow for the heterologous expression of the genes required for this compound production.
a. Plasmid Construction:
-
The genes for the minimal PKS (e.g., jadA, jadB, jadC), ketoreductase (e.g., jadE), and cyclases (e.g., jadD, ravG) are cloned into a suitable E. coli-Streptomyces shuttle vector. The expression of these genes is typically driven by a strong, constitutive promoter.
b. Transformation of Streptomyces lividans:
-
The constructed plasmid is introduced into a suitable Streptomyces lividans host strain (e.g., TK24) via conjugation from an E. coli donor strain.
c. Cultivation and Fermentation:
-
The recombinant S. lividans strain is grown on a suitable agar medium to obtain spores.
-
A seed culture is prepared by inoculating a liquid medium (e.g., SG medium) with the spores and incubating for 2-3 days.
-
The production culture is initiated by inoculating a larger volume of the production medium with the seed culture and incubating for 5-7 days at 28-30°C with shaking.
d. Metabolite Extraction and Analysis:
-
The culture broth is harvested and extracted with an equal volume of ethyl acetate.
-
The organic extract is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by HPLC.
HPLC Analysis of this compound
The following is a suggested HPLC method for the analysis of this compound and related angucyclinones, based on common practices for these types of compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths, including 254 nm and 280 nm, or using a photodiode array (PDA) detector to obtain the full UV spectrum.
-
Injection Volume: 10-20 µL.
Conclusion
This compound serves as a key example of a shunt product in complex polyketide biosynthetic pathways. Its formation is a consequence of the intricate interplay between the PKS machinery and a suite of tailoring enzymes. For researchers in drug discovery and development, understanding the genetic and regulatory factors that lead to the production of this compound is essential for optimizing the biosynthesis of desired, more complex angucycline antibiotics. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for further investigation and metabolic engineering efforts in this important class of natural products.
References
- 1. (PDF) Enzymatic Total Synthesis of this compound, an [research.amanote.com]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 6. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Total Synthesis of Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot enzymatic total synthesis of Rabelomycin, a bioactive angucycline antibiotic. This chemoenzymatic approach offers a highly efficient and stereospecific alternative to traditional multi-step chemical syntheses, starting from simple precursors, acetyl-CoA and malonyl-CoA.[1][2][3][4]
Introduction
This compound is a member of the angucycline family of antibiotics, known for their broad range of biological activities, including antibacterial, antitumor, and antiviral effects.[1] The enzymatic synthesis of this compound is accomplished through the concerted action of a curated set of six enzymes derived from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways.[1][4] This method circumvents the challenges associated with complex chemical transformations, offering high yields and minimizing hazardous waste.[1]
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. The process begins with the loading of an acetyl-CoA starter unit and the sequential addition of nine malonyl-CoA extender units to form a nascent polyketide chain. This chain undergoes ketoreduction and a series of cyclization reactions to yield the final angucyclinone structure of this compound.
Figure 1. Biosynthetic pathway for the enzymatic synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the one-pot enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | Acetyl-CoA, Malonyl-CoA | [1] |
| Enzymes | GilAB, RavC, GilP, GilF, JadD, RavG | [1][5] |
| Relative Enzyme Stoichiometry (μmol) | 1 (GilAB) : 114 (RavC) : 13 (GilP) : 29 (GilF) : 53 (RavG) : 15 (JadD) | [1] |
| Reaction pH | 7.6 | [1] |
| Reaction Time | 2 hours | [1] |
| Observed Phenomenon | Color change from colorless to red-brown | [1] |
| Product Yield | ~80% (1.1 mg) | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of Biosynthetic Enzymes
This protocol describes the general steps for producing the six required enzymes. Note that GilAB is co-expressed as a heterodimer.
1.1. Gene Synthesis and Cloning:
- Obtain codon-optimized synthetic genes for gilA, gilB, ravC, gilP, gilF, jadD, and ravG.
- Clone the genes into suitable expression vectors (e.g., pET vectors for E. coli expression and a Streptomyces expression vector for gilA/gilB).
- Co-express gilA and gilB from the same vector to ensure the formation of the GilAB heterodimer.
1.2. Heterologous Expression:
- GilAB: Transform the expression vector into a suitable Streptomyces lividans host strain. Grow the culture in a suitable medium (e.g., SG medium) at 28°C for 3-4 days.[5]
- RavC, GilP, GilF, JadD, RavG: Transform the respective expression vectors into E. coli BL21(DE3). Grow the cultures in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
1.3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the His-tagged proteins using Ni-NTA affinity chromatography.
- Further purify the proteins by size-exclusion chromatography to ensure high purity and proper folding.
- Analyze the purified proteins by SDS-PAGE.
Protocol 2: One-Pot Enzymatic Synthesis of this compound
This protocol outlines the procedure for the single-pot reaction to synthesize this compound.
2.1. Reaction Setup:
- In a microcentrifuge tube, prepare a reaction mixture with a final volume of 500 µL.
- The reaction buffer should be 50 mM Tris-HCl, pH 7.6, containing 2 mM MgCl2 and 1 mM DTT.
- Add the purified enzymes to the reaction mixture according to the relative stoichiometry mentioned in the quantitative data table. The final concentration of the limiting enzyme (GilAB) should be in the low micromolar range (e.g., 1-5 µM).
- Add the substrates: 1 mM acetyl-CoA and 2 mM malonyl-CoA.
- Add NADPH to a final concentration of 2 mM.
2.2. In-situ Generation of Malonyl-CoA (Optional):
- To ensure a constant supply of malonyl-CoA, a malonyl-CoA synthetase (MatB) can be included in the reaction mixture.[1]
- If using MatB, add sodium malonate (5 mM), ATP (5 mM), and CoA (1 mM) to the reaction mixture.
2.3. Incubation:
- Incubate the reaction mixture at 30°C for 2 hours.
- Observe the color change of the reaction mixture from colorless to yellow and then to red-brown, indicating the formation of this compound.
2.4. Reaction Quenching and Product Extraction:
- Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
- Centrifuge the mixture to separate the phases.
- Carefully collect the organic (upper) layer containing this compound.
- Repeat the extraction twice more and pool the organic layers.
- Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
Protocol 3: Purification and Analysis of this compound
This protocol describes the final purification and verification of the synthesized this compound.
3.1. HPLC Purification:
- Resuspend the dried extract in a small volume of methanol.
- Purify this compound using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.
- Use a gradient of water and acetonitrile (both containing 0.1% formic acid) as the mobile phase.
- Monitor the elution at a wavelength of 433 nm.
- Collect the fraction corresponding to the this compound peak.
3.2. Structure Verification:
- Confirm the identity and purity of the purified this compound using LC-MS and NMR spectroscopy.[1]
- Compare the obtained mass spectrum and 1H and 13C NMR data with the reported values for this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the enzymatic total synthesis of this compound.
Figure 2. Overall workflow for the enzymatic synthesis of this compound.
Conclusion
The one-pot enzymatic total synthesis of this compound represents a powerful and efficient method for producing this valuable natural product. By leveraging a combination of enzymes from different biosynthetic pathways, this approach provides a streamlined and high-yielding alternative to traditional chemical synthesis. These protocols and application notes serve as a detailed guide for researchers interested in utilizing this chemoenzymatic strategy for the production of this compound and potentially other angucycline antibiotics.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 3. Reconstitution of a Type II Polyketide Synthase that Catalyzes Polyene Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Acyl Carrier Protein Engineering Enables Functional Type II Polyketide Synthase Reconstitution In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a benz[a]anthraquinone antibiotic belonging to the angucycline family of natural products.[1][2] It is primarily produced by fermentation of Streptomyces species, notably Streptomyces olivaceus.[1][3] this compound exhibits activity against Gram-positive microorganisms and has garnered interest for its potential therapeutic applications.[1] This document provides detailed protocols for the purification of this compound from fermentation cultures using modern chromatographic techniques, enabling researchers to obtain high-purity material for further investigation.
Data Presentation
The following tables summarize the quantitative data associated with the chromatographic purification of this compound.
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 28 minutes (linear) |
| Flow Rate | 17 mL/min (Preparative) |
| Detection | UV-Vis (wavelengths not specified) |
The data in this table is based on a described method for the purification of related angucyclines and is applicable for this compound.[4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₆ |
| Appearance | Yellow crystalline solid |
| Melting Point | 193°C (decomposes) |
| Optical Rotation | [α]D = -102° ± 10° (c=1 in CHCl₃) |
| UV Absorption (in MeOH) | 228 nm, 267 nm, 433 nm |
Data from a foundational study on this compound.[3]
Experimental Protocols
Fermentation and Extraction
This protocol describes the initial steps to produce and extract crude this compound from a Streptomyces culture.
Materials:
-
Streptomyces olivaceus (ATCC 21549) or other this compound-producing strain
-
Appropriate fermentation medium (e.g., SM27N medium)
-
Ethyl acetate or Methanol
-
Rotary evaporator
Procedure:
-
Inoculate the Streptomyces strain into a suitable liquid fermentation medium and incubate under optimal conditions for this compound production.
-
After the fermentation period, harvest the culture broth and mycelium.
-
Separate the mycelium from the broth by filtration or centrifugation.
-
Extract the mycelium with methanol or the entire culture (broth and mycelium) with ethyl acetate.[3][4]
-
Pool the organic extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude residue.
Chromatographic Purification
This protocol details the purification of this compound from the crude extract using a combination of chromatographic techniques. An older method involving counter-current distribution and multiple column types is presented alongside a more modern HPLC-based approach.
Method A: Traditional Chromatography (based on historical methods) [3]
Materials:
-
Crude this compound extract
-
Solvents: Methanol, Water, Hexane
-
DEAE-Cellulose
-
Silica Gel
-
Glass chromatography columns
-
Fraction collector
Procedure:
-
Counter-Current Distribution:
-
Dissolve the crude extract in a biphasic solvent system of Methanol:Water:Hexane (3:1:4 v/v/v).
-
Perform counter-current distribution to achieve initial separation of this compound from highly polar and non-polar impurities.
-
Collect the active fractions containing this compound and evaporate the solvent.
-
-
DEAE-Cellulose Chromatography:
-
Pack a chromatography column with DEAE-Cellulose.
-
Dissolve the enriched this compound fraction in a suitable buffer and load it onto the column.
-
Elute with an appropriate buffer system, collecting fractions.
-
Monitor the fractions for the presence of this compound (e.g., by TLC and UV visualization).
-
-
Silica Gel Chromatography:
-
Pool the this compound-containing fractions from the previous step and concentrate.
-
Pack a chromatography column with silica gel.
-
Load the sample onto the silica gel column.
-
Elute with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Collect and analyze fractions to identify those containing pure this compound.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallize the solid this compound from a solvent mixture such as benzene-methanol to obtain a yellow crystalline solid.
-
Method B: Modern HPLC-Based Purification [4]
Materials:
-
Crude this compound extract
-
Methanol
-
Size-exclusion chromatography column (e.g., Sephadex LH-20)
-
Preparative HPLC system
-
C18 reverse-phase preparative HPLC column (e.g., 150 x 21 mm, 5 µm)
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile, Formic acid
Procedure:
-
Size-Exclusion Chromatography (Initial Cleanup):
-
Dissolve the crude extract (e.g., 2.04 g) in a minimal volume of methanol (e.g., 13 mL).
-
Apply the dissolved extract to a size-exclusion column to separate compounds based on their molecular size.
-
Elute with methanol and collect fractions.
-
Analyze the fractions (e.g., by analytical HPLC-MS) to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the this compound-containing fractions from the size-exclusion step and concentrate.
-
Redissolve the sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto the preparative C18 HPLC column.
-
Elute using a linear gradient of 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 28 minutes at a flow rate of 17 mL/min.
-
Monitor the elution profile using a UV-Vis detector and collect the peak corresponding to this compound.
-
-
Final Purification and Verification (Optional):
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the modern purification workflow for this compound.
Logical Relationship in Biosynthesis
This compound is known to be a shunt product in the biosynthetic pathways of other complex angucyclines like jadomycin. This means that the biosynthetic machinery can sometimes produce this compound as a side product from common intermediates.
Caption: The biosynthetic relationship of this compound as a shunt product.
References
- 1. ISOLATION, CHARACTERIZATION, AND STRUCTURE OF this compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB1339032A - this compound and processes for its production - Google Patents [patents.google.com]
- 4. Baikalomycins A-C, New Aquayamycin-Type Angucyclines Isolated from Lake Baikal Derived Streptomyces sp. IB201691-2A - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the Rabelomycin Biosynthetic Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro reconstitution of the biosynthetic pathway of Rabelomycin, an angucycline antibiotic. The information compiled is based on published research and is intended to guide researchers in replicating and adapting these experiments for applications in synthetic biology, enzyme characterization, and drug discovery.
Introduction
This compound is a naturally occurring angucyclinone antibiotic first isolated from Streptomyces olivaceus. It serves as a key intermediate in the biosynthesis of more complex angucyclines, making its enzymatic synthesis a subject of significant interest. The in vitro reconstitution of its biosynthetic pathway from purified enzymes allows for a controlled study of the enzymatic cascade, enabling mechanistic investigations and the potential for biocatalytic production of this compound and its analogs.
The successful in vitro synthesis of this compound has been achieved through a one-pot reaction utilizing a combination of polyketide synthase (PKS) and tailoring enzymes from the gilvocarcin, ravidomycin, and jadomycin biosynthetic pathways. This chemoenzymatic approach highlights the modularity and interchangeability of PKS components from different actinomycete species.
This compound Biosynthetic Pathway
The biosynthesis of this compound is initiated by a type II polyketide synthase, which iteratively condenses acetyl-CoA as a starter unit with nine molecules of malonyl-CoA as extender units to form a linear decaketide. This polyketide chain then undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to yield the characteristic benz[a]anthraquinone scaffold of this compound.
The key enzymes involved in the reconstituted pathway are:
-
Ketosynthase/Chain Length Factor (KS/CLF): GilA and GilB form a heterodimeric complex that catalyzes the iterative condensation of malonyl units.
-
Acyl Carrier Protein (ACP): RavC carries the growing polyketide chain.
-
Malonyl-CoA:ACP Transacylase (MCAT): GilP loads malonyl extender units onto the ACP.
-
Ketoreductase (KR): GilF reduces a specific keto group on the polyketide backbone, which is crucial for the correct cyclization pattern.
-
Cyclases (CYC): JadD and RavG catalyze the regiospecific cyclization and aromatization of the polyketide chain to form the final angucyclinone structure.
A diagram of the reconstituted this compound biosynthetic pathway is presented below:
Quantitative Data Summary
The following table summarizes the quantitative data for the one-pot enzymatic synthesis of this compound.
| Component | Role | Supplier/Source Organism | Notes |
| Enzymes | |||
| GilA/GilB (KS/CLF) | Polyketide synthesis | S. lividans TK64 | Co-expressed as a heterodimer. |
| RavC (ACP) | Polyketide carrier | E. coli | Used as a soluble homolog of GilC. Appears as a mixture of apo- and holo-forms. Can be replaced by JadC or RavC1 with similar results.[1] |
| GilP (MCAT) | Malonyl-CoA loading | E. coli | Recombinant expression. |
| GilF (KR) | Ketoreduction | E. coli | Recombinant expression. |
| JadD (CYC) | Cyclization/Aromatization | E. coli | Used as a soluble homolog of GilK. |
| RavG (CYC) | Cyclization/Aromatization | E. coli | Used as a soluble homolog of GilG. |
| MatB (Malonyl-CoA synthetase) | Malonyl-CoA generation | Rhizobium trifolii | Used for in situ generation of Malonyl-CoA. |
| Substrates & Cofactors | |||
| Acetyl-CoA | Starter unit | Commercial | Production of this compound is abolished in its absence.[1] |
| Sodium Malonate | Malonyl-CoA precursor | Commercial | |
| ATP | MatB cofactor | Commercial | |
| CoA | MatB cofactor | Commercial | |
| NADPH | GilF cofactor | Commercial | |
| Reaction Parameters | |||
| Reaction Volume | - | - | 120 mL for larger scale production.[2] |
| Yield | - | - | 1.1 mg of purified this compound (~80% yield).[1] |
Experimental Protocols
Protein Expression and Purification
Detailed protocols for the expression and purification of the individual enzymes are crucial for successful reconstitution. While specific, step-by-step protocols for each enzyme used in the published one-pot synthesis are not fully detailed in a single source, the following are generalized protocols based on methods for similar streptomycete PKS enzymes. Optimization will be required for each specific protein.
4.1.1. Expression of GilA/GilB in Streptomyces lividans
-
Gene Synthesis and Cloning: Codon-optimize the genes for gilA and gilB for expression in S. lividans. Clone the genes into an appropriate expression vector, such as pET15b, under the control of an inducible promoter.
-
Transformation: Introduce the expression construct into S. lividans TK64 protoplasts.
-
Culture and Induction: Grow the transformed S. lividans in a suitable medium (e.g., TSB) to the mid-log phase. Induce protein expression with an appropriate inducer (e.g., thiostrepton).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells by sonication or using a French press.
-
Purification: Clarify the lysate by centrifugation. Purify the His-tagged GilA/GilB heterodimer using Ni-NTA affinity chromatography followed by size-exclusion chromatography to obtain the pure complex.
4.1.2. Expression of RavC, GilP, GilF, JadD, and RavG in Escherichia coli
-
Gene Synthesis and Cloning: Codon-optimize the genes for ravC, gilP, gilF, jadD, and ravG for expression in E. coli. Clone the genes into a suitable expression vector (e.g., pET28a) with an N-terminal His-tag.
-
Transformation: Transform E. coli BL21(DE3) with the expression constructs.
-
Culture and Induction: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis and Purification: Follow the same lysis and purification procedures as described for GilA/GilB.
In Vitro Reconstitution of this compound Biosynthesis
The following protocol describes the one-pot enzymatic synthesis of this compound.
Workflow for In Vitro this compound Synthesis
Protocol:
-
Reaction Mixture Preparation: In a final volume of 120 mL, combine the following components in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2.5 mM MgCl2, 1 mM DTT):
-
Purified enzymes: GilA/GilB, RavC, GilP, GilF, JadD, RavG, and MatB (specific concentrations need to be optimized, typically in the range of 1-10 µM).
-
Acetyl-CoA (e.g., 1 mM).
-
Sodium Malonate (e.g., 5 mM).
-
ATP (e.g., 5 mM).
-
CoA (e.g., 1 mM).
-
NADPH (e.g., 2 mM).
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specified time (e.g., 4-12 hours) with gentle agitation.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase. Repeat the extraction twice.
-
Sample Preparation for Analysis: Combine the organic extracts and evaporate to dryness under vacuum. Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.
Product Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Monitor the elution profile using a diode array detector (DAD) at a wavelength of 254 nm.
-
Standard: Compare the retention time and UV spectrum with an authentic standard of this compound.
-
-
Mass Spectrometry (MS):
-
Couple the HPLC to a mass spectrometer (e.g., ESI-MS) to confirm the molecular weight of the product. The expected mass for this compound (C19H14O6) is [M+H]+ = 351.08.
-
Concluding Remarks
The in vitro reconstitution of the this compound biosynthetic pathway offers a powerful platform for studying polyketide biosynthesis and for the engineered production of novel angucycline antibiotics. The protocols and data presented here provide a foundation for researchers to embark on these studies. It is important to note that optimization of enzyme expression, purification, and reaction conditions will be necessary to achieve high yields and purity of the final product.
References
Application Notes and Protocols for Gene Disruption in Rabelomycin-Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of Rabelomycin-producing Streptomyces strains. The focus is on three primary gene disruption techniques: PCR-targeting, CRISPR-Cas9 mediated gene editing, and homologous recombination. These methods are essential for the functional analysis of genes, pathway engineering, and the development of novel antibiotic derivatives.
Introduction to Gene Disruption in Streptomyces
Streptomyces are filamentous bacteria renowned for their ability to produce a wide array of secondary metabolites, including the angucycline antibiotic this compound. Genetic manipulation of these bacteria is fundamental to understanding and engineering the biosynthetic pathways of these valuable compounds.[1][2] Gene disruption, or knockout, is a key technique used to elucidate gene function by observing the resulting phenotype after a specific gene has been inactivated. The high GC content of Streptomyces genomes and their complex life cycle can present challenges to genetic manipulation, making robust and efficient protocols essential.[3]
This compound Biosynthesis
This compound is an aromatic polyketide synthesized via a type II polyketide synthase (PKS) pathway. It is recognized as a shunt product in the biosynthetic pathways of other angucyclines, such as gilvocarcin, ravidomycin, and jadomycin.[4][5][6] The core of the this compound molecule is assembled from acetyl-CoA and malonyl-CoA by a minimal PKS system typically comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[7][8] Subsequent modifications, including ketoreduction and cyclizations catalyzed by ketoreductases (KR) and cyclases (CYC), lead to the formation of the characteristic angucyclinone structure.[4] Gene disruption studies targeting the genes encoding these enzymes are crucial for confirming their roles in this compound biosynthesis and for engineering the pathway to produce novel analogues.
Gene Disruption Techniques
Several powerful techniques have been adapted and optimized for use in Streptomyces. The choice of method often depends on the desired outcome (e.g., simple gene knockout, markerless deletion), the efficiency required, and the specific characteristics of the Streptomyces strain being manipulated.
PCR-Targeting
This technique utilizes λ-Red mediated recombination in E. coli to replace a target gene on a cosmid with a selectable antibiotic resistance cassette generated by PCR.[5][9] The modified cosmid is then transferred to Streptomyces via conjugation, and the gene disruption is introduced into the chromosome through homologous recombination. This method is particularly useful for disrupting large genes or entire gene clusters.[9]
CRISPR-Cas9 Mediated Gene Editing
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has been adapted to be a highly efficient and versatile tool for genome editing in Streptomyces.[10][11] This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The DSB is then repaired by the host cell's machinery, often through homology-directed repair (HDR) using a provided DNA template, which can be designed to introduce a deletion or other modifications.[3][12]
Homologous Recombination
This classical approach involves the introduction of a suicide or temperature-sensitive plasmid containing a selectable marker and DNA sequences homologous to the regions flanking the target gene.[13][14] A double-crossover event results in the replacement of the target gene with the selectable marker. While generally less efficient than CRISPR-Cas9, it remains a reliable method for generating targeted gene deletions.[3]
Quantitative Data on Gene Disruption Efficiency
The efficiency of gene disruption can vary significantly depending on the technique, the specific Streptomyces strain, the target gene, and the experimental conditions. The following table summarizes reported efficiencies for different methods.
| Gene Disruption Technique | Streptomyces Species | Target Size | Reported Efficiency | Citation(s) |
| CRISPR-Cas9 | S. coelicolor | Single gene | 100% | [10] |
| CRISPR-Cas9 | S. coelicolor | 21.3 kb - 82.8 kb | 60% - 100% | [10] |
| CRISPR-Cas9 | S. lividans, S. albus, S. viridochromogenes | 20 bp - 31 kb | 70% - 100% | [11][15] |
| CRISPR/Cas9n | S. fradiae | Single gene | 77.8% | [16][17] |
| CRISPR/Cas9n | S. fradiae | 13.3 kb | 44% | [16][17] |
| PCR-Targeting | S. coelicolor | Single gene | Typically 5-70% double crossover | [5] |
| Markerless Deletion (Homologous Recombination) | Industrial Streptomyces strains | 10 kb | ~15% (second crossover) | [18] |
Experimental Protocols
Protocol 1: PCR-Targeting for Gene Disruption
This protocol is adapted from established methods for PCR-targeting in Streptomyces.[5][19]
Materials:
-
E. coli BW25113/pIJ790 (containing the λ-Red system)
-
Cosmid library of the target Streptomyces strain
-
Template plasmid for resistance cassette (e.g., pIJ773 for apramycin resistance)
-
Long primers (59-nt) with 39-nt extensions homologous to the regions flanking the target gene and 20-nt priming sites for the resistance cassette
-
High-fidelity DNA polymerase
-
Methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation
-
Appropriate growth media and antibiotics for E. coli and Streptomyces
Procedure:
-
PCR Amplification of the Disruption Cassette:
-
Preparation of Electrocompetent E. coli BW25113/pIJ790 containing the target cosmid:
-
Grow an overnight culture of E. coli BW25113/pIJ790 harboring the target cosmid at 30°C in LB with appropriate antibiotics.
-
Inoculate fresh SOB medium and grow to an OD600 of ~0.4.[19]
-
Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product into the competent cells.
-
Recover the cells in LB and plate on selective media containing antibiotics to select for both the cosmid and the inserted resistance cassette.
-
-
Verification of Recombination in E. coli:
-
Isolate cosmid DNA from several transformants.
-
Verify the correct gene replacement by PCR and/or restriction digestion.
-
-
Conjugation into Streptomyces:
-
Transform the verified recombinant cosmid into the methylation-deficient E. coli strain ET12567/pUZ8002.
-
Perform intergeneric conjugation with the recipient Streptomyces strain.
-
-
Selection and Verification of Streptomyces Mutants:
-
Select for exconjugants that are resistant to the antibiotic from the disruption cassette and sensitive to the antibiotic marker on the cosmid backbone (indicating a double-crossover event).
-
Confirm the gene disruption in the Streptomyces genome by PCR and/or Southern blotting.
-
Protocol 2: CRISPR-Cas9 Mediated Gene Deletion using pCRISPomyces-2
This protocol provides a workflow for using the pCRISPomyces-2 plasmid for gene deletion in Streptomyces.[1]
Materials:
-
pCRISPomyces-2 plasmid
-
Target Streptomyces genomic DNA (gDNA)
-
Primers for amplifying upstream and downstream homology arms (flanks)
-
Oligos for the guide RNA (gRNA)
-
Chemically competent E. coli (e.g., NEB DH5α)
-
Methylation-deficient E. coli ET12567/pUZ8002
-
Appropriate growth media and antibiotics
Procedure:
-
Design of gRNA and Homology Arms:
-
Design a 20-bp gRNA sequence targeting the gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Design primers to amplify ~1 kb upstream and downstream homology arms flanking the target gene.
-
-
Construction of the Editing Plasmid:
-
Anneal the gRNA oligos and clone them into pCRISPomyces-2 via Golden Gate assembly.
-
Transform the resulting plasmid into E. coli and select for successful transformants (e.g., using blue-white screening).
-
Amplify the homology arms from Streptomyces gDNA.
-
Linearize the gRNA-containing plasmid with a restriction enzyme (e.g., XbaI).
-
Assemble the homology arms into the linearized plasmid using Gibson Assembly.
-
-
Verification and Transfer to Streptomyces:
-
Transform the final construct into E. coli and verify the correct assembly by colony PCR and/or restriction digestion.
-
Transform the verified plasmid into E. coli ET12567/pUZ8002.
-
Conjugate the plasmid from E. coli into the target Streptomyces strain.
-
-
Selection and Curing of the Plasmid:
-
Select for exconjugants on media containing the appropriate antibiotic (e.g., apramycin).
-
Streak the exconjugants on non-selective media to facilitate the loss of the temperature-sensitive pCRISPomyces-2 plasmid.
-
-
Verification of the Deletion:
-
Screen for colonies that have lost the plasmid (are sensitive to the plasmid's antibiotic marker).
-
Confirm the desired gene deletion in the plasmid-cured colonies by PCR using primers that anneal outside the homology arms.
-
Protocol 3: Gene Deletion via Homologous Recombination
This protocol outlines a general procedure for gene deletion using a suicide vector and homologous recombination.[13][18]
Materials:
-
A suicide or temperature-sensitive vector for Streptomyces (e.g., pSET152-derived)
-
Primers to amplify upstream and downstream homology arms of the target gene
-
An antibiotic resistance cassette
-
E. coli strain for cloning (e.g., DH5α)
-
Methylation-deficient E. coli ET12567/pUZ8002 for conjugation
-
Appropriate growth media and antibiotics
Procedure:
-
Construction of the Knockout Vector:
-
Amplify the upstream and downstream homology arms (each ~1-2 kb) from the Streptomyces gDNA.
-
Clone the homology arms and an antibiotic resistance cassette into the suicide vector, such that the resistance cassette is flanked by the homology arms.
-
-
Transfer to Streptomyces:
-
Transform the knockout vector into E. coli ET12567/pUZ8002.
-
Conjugate the vector into the target Streptomyces strain.
-
-
Selection for Single-Crossover Events:
-
Plate the conjugation mixture on a medium that selects for the integration of the plasmid into the chromosome (containing the antibiotic for the marker on the plasmid).
-
-
Selection for Double-Crossover Events:
-
Culture the single-crossover mutants under non-selective conditions to allow for a second crossover event, which will excise the plasmid backbone and the wild-type gene, leaving the resistance cassette in its place.
-
Screen for colonies that have undergone the second crossover by replica plating to identify those that have lost the plasmid's resistance marker but retained the resistance marker from the disruption cassette.
-
-
Verification of the Deletion:
-
Confirm the gene deletion in the putative double-crossover mutants by PCR and/or Southern blotting.
-
Visualizations
This compound Biosynthesis Pathway
References
- 1. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 2. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Advances in Genome Editing Technologies in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 6. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 13. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Recombination Strategies for Engineering Actinomycete Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Efficiency Genome Editing of Streptomyces Species by an Engineered CRISPR/Cas System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Optimizing genome editing efficiency in Streptomyces fradiae via a CRISPR/Cas9n-mediated editing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. streptomyces.org.uk [streptomyces.org.uk]
Application Notes and Protocols for the Heterologous Expression of Rabelomycin Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the heterologous expression of rabelomycin, an angucycline antibiotic. The protocols outlined below cover both in vivo expression in a Streptomyces host and in vitro enzymatic synthesis, offering flexibility for various research and development applications. This compound and its analogs are of significant interest due to their broad biological activities, including antibacterial, antitumor, and antiviral properties.[1] The heterologous expression of the corresponding gene clusters is a powerful strategy for producing these compounds, enabling pathway engineering and the generation of novel derivatives.
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound production through different expression strategies.
| Expression System | Method | Product | Titer/Yield | Reference |
| In vitro enzymatic synthesis | One-pot reaction with purified PKS and tailoring enzymes | This compound | ~80% yield (1.1 mg from a single reaction) | [1] |
| Streptomyces lividans TK64 | Heterologous expression of jad and rav genes (pRab4 construct) | This compound and UWM6 | UWM6 and this compound initially in a 1:1 ratio; after 4 days, only this compound was observed. Specific titer not reported. | [1] |
| Streptomyces chattanoogensis | Overexpression of a pathway-specific activator gene (chaI) | Chattamycins A and B (related angucyclines) | Not specified | [2] |
Signaling Pathways and Experimental Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound is accomplished by a type II polyketide synthase (PKS) system. The pathway involves the assembly of a decaketide chain from acetyl-CoA and malonyl-CoA, followed by a series of cyclization and tailoring reactions. This compound is often a shunt product in the biosynthesis of more complex angucyclines like jadomycin.[1][3]
Caption: Proposed biosynthetic pathway for this compound via a type II PKS system.
Experimental Workflow: In Vivo Heterologous Expression
This workflow outlines the key steps for producing this compound in a heterologous Streptomyces host.
Caption: Workflow for the in vivo heterologous expression of this compound.
Experimental Workflow: In Vitro Enzymatic Synthesis
This workflow details the process for the cell-free synthesis of this compound using purified enzymes.
Caption: Workflow for the in vitro enzymatic synthesis of this compound.
Experimental Protocols
Protocol 1: Construction of this compound Expression Vector (pRab4 in pUWL201PW)
This protocol is adapted from methodologies used for constructing expression vectors for angucycline biosynthesis.[1][4]
1.1. Gene Amplification and Cloning:
-
Amplify the necessary genes (e.g., gilA, gilB, gilC, gilP, gilF, jadD, ravG) from the respective producer strains' genomic DNA using high-fidelity polymerase.
-
Design primers with appropriate restriction sites (e.g., NdeI, EcoRI, SpeI) for directional cloning into an intermediate vector and subsequently into the pUWL201PW shuttle vector.
-
Clone the amplified gene fragments into a suitable E. coli cloning vector (e.g., pCR-Blunt II-TOPO) and verify the sequences.
1.2. Vector Assembly:
-
Sequentially ligate the gene fragments into the E. coli-Streptomyces shuttle vector pUWL201PW under the control of a constitutive promoter like ermEp*.
-
For a construct analogous to pRab4, the genes would be assembled to express the minimal PKS, a malonyl-CoA:ACP transacylase (MCAT), a ketoreductase (KR), and two cyclases.
-
Use restriction enzymes and T4 DNA ligase for the ligation steps. For example, ligate fragments at the NheI and EcoRI sites of pUWL201PW.[4]
-
Transform the ligation mixture into a suitable E. coli cloning host (e.g., DH5α).
-
Select for transformants on LB agar plates containing ampicillin (100 µg/mL).
-
Verify the final construct by restriction digestion and sequencing.
Protocol 2: Heterologous Expression in Streptomyces lividans TK64
This protocol describes the introduction of the expression vector into S. lividans TK64 via intergeneric conjugation from E. coli.
2.1. Preparation of E. coli Donor Strain:
-
Transform the final expression construct (e.g., pUWL201PW-pRab4) into a non-methylating E. coli strain like ET12567 containing the helper plasmid pUZ8002.
-
Grow the E. coli donor strain overnight in LB medium containing appropriate antibiotics (e.g., ampicillin, kanamycin, chloramphenicol).
2.2. Preparation of S. lividans Recipient:
-
Grow S. lividans TK64 on M2 agar medium to obtain a dense spore suspension.[4]
-
Inoculate a liquid medium (e.g., TSB) with the spores and incubate at 28°C with shaking until the culture reaches the mid-logarithmic growth phase.
2.3. Conjugation:
-
Harvest and wash the E. coli and S. lividans cells.
-
Mix the donor and recipient cells and plate the mixture onto a suitable medium for conjugation (e.g., MS agar).
-
Incubate the plates at 28°C for 16-20 hours.
2.4. Selection of Exconjugants:
-
Overlay the plates with a soft agar layer containing an appropriate antibiotic to select for Streptomyces exconjugants (e.g., thiostrepton for pUWL201PW) and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).
-
Incubate the plates at 28°C for 3-5 days until exconjugant colonies appear.[1]
-
Streak the exconjugants onto fresh selective agar plates to obtain pure cultures.
Protocol 3: Fermentation and this compound Extraction
3.1. Fermentation:
-
Inoculate a seed culture of the recombinant S. lividans TK64 strain in a suitable liquid medium (e.g., SG medium) and grow for 2-3 days at 28°C.[4][5]
-
Use the seed culture to inoculate a larger production culture (e.g., 1-4 L of SG medium).
-
Continue incubation for 4-5 days at 28°C with shaking.
3.2. Extraction:
-
Harvest the culture by centrifugation to separate the mycelium and the supernatant.
-
Extract the culture broth twice with an equal volume of ethyl acetate.[5]
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
Protocol 4: In Vitro Enzymatic Synthesis of this compound
This protocol is based on the one-pot enzymatic total synthesis of this compound.[1]
4.1. Enzyme Preparation:
-
Overexpress the required enzymes (e.g., GilA/GilB, RavC, GilP, GilF, JadD, RavG) in suitable hosts (E. coli or Streptomyces) and purify them using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).
4.2. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., pH 7.6):
-
Purified enzymes (GilAB, RavC, GilP, GilF, RavG, and JadD)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
-
The relative stoichiometry of the enzymes is crucial for efficient synthesis.[1]
4.3. Incubation and Product Formation:
-
Incubate the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction by observing the color change from colorless to yellow and then to red-brown, which indicates the formation of angucyclinone products.[1]
4.4. Extraction and Analysis:
-
Stop the reaction and extract the product with an organic solvent like ethyl acetate.
-
Analyze the product by HPLC.
Protocol 5: HPLC Analysis of this compound
This is a general protocol for the analysis of angucyclines, which can be adapted for this compound.
5.1. Sample Preparation:
-
Dissolve the crude extract or the purified sample in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm filter before injection.
5.2. HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both often containing a small amount of formic acid, e.g., 0.1%).
-
Gradient Program: A linear gradient from a low to a high concentration of acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector (DAD) monitoring at multiple wavelengths, including those characteristic for angucyclines (e.g., 230 nm, 260 nm, 430 nm).
-
Standard: Use a purified this compound standard to determine the retention time and for quantification.
References
- 1. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Rabelomycin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a member of the angucycline class of antibiotics, a group of natural products known for their diverse biological activities, including antibacterial and antitumor properties.[1] Preliminary studies have indicated that this compound exhibits significant cytotoxicity against a range of human cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays, including the MTT, LDH, and apoptosis assays. Furthermore, proposed signaling pathways involved in this compound-induced cell death are illustrated to guide further mechanistic studies.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents representative cytotoxicity data for a structurally related angucycline, Urdamycin A, against various cancer cell lines to illustrate the expected potency and data presentation format. It is crucial to experimentally determine the specific IC50 values for this compound for accurate assessment.
Table 1: Illustrative Cytotoxicity of Angucycline Antibiotics Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Angucycline (Urdamycin A) GI50 (µM) |
| A549 | Lung Carcinoma | 0.019 - 0.104 |
| NCI-H157 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | 0.019 - 0.104 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.019 - 0.104 |
| HepG2 | Hepatocellular Carcinoma | 0.019 - 0.104 |
| PC-3 | Prostate Cancer | 0.019 - 0.104 |
| HCT-15 | Colon Adenocarcinoma | 0.019 - 0.104 |
| NUGC-3 | Stomach Cancer | 0.019 - 0.104 |
| ACHN | Renal Cancer | 0.019 - 0.104 |
Data presented for Urdamycin A is sourced from a study on new angucycline glycosides and is intended for illustrative purposes.[2] GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Proposed Signaling Pathways and Experimental Workflows
The cytotoxic mechanism of this compound is likely multifaceted, involving the induction of apoptosis and cell cycle arrest, similar to other angucyclinone antibiotics and DNA-damaging agents. The following diagrams illustrate the proposed signaling pathways and a general workflow for investigating this compound's cytotoxicity.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is an antibiotic belonging to the angucycline class, produced by the bacterium Streptomyces olivaceus.[1] It exhibits notable activity primarily against Gram-positive bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro antimicrobial potency of a compound like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.
Antimicrobial Spectrum of this compound
This compound has demonstrated inhibitory activity against a range of bacteria. The following table summarizes the reported MIC values for this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 209P | 6.3 |
| Streptococcus pyogenes | C203 | 1.2 |
| Bacillus subtilis | ATCC 6633 | 4.7 |
| Escherichia coli | >50 | |
| Salmonella schottmuelleri | >50 | |
| Pseudomonas aeruginosa | >25 | |
| Candida albicans | >50 | |
| Trichophyton mentagrophytes | >25 |
Data sourced from: [1]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials and Reagents
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards (0.5 McFarland)
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2 °C)
-
Resazurin sodium salt solution (optional, for viability indication)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in sterile CAMHB to achieve a working stock concentration that is typically 100-fold the highest concentration to be tested. Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound working stock solution to the first column of wells, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of this compound concentrations.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).
-
Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile CAMHB to the sterility control wells (column 12).
-
Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Optionally, 20 µL of resazurin solution can be added to each well and the plate incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Experimental workflow for MIC determination.
References
Application Notes: LC-MS/MS Methods for the Detection and Quantification of Rabelomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is an angucycline group antibiotic first isolated from the culture broth of Streptomyces olivaceus.[1] Known for its antibacterial activity against Gram-positive microorganisms, this compound is a subject of interest in drug discovery and development.[1] As with many natural products, sensitive and specific analytical methods are crucial for its detection, characterization, and quantification in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a powerful platform for such analyses due to its high sensitivity, selectivity, and ability to provide structural information.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using LC-MS/MS. The methodologies described are based on established principles for the analysis of similar antibiotic compounds and can be adapted for various research applications, including pharmacokinetic studies, metabolite identification, and quality control of fermentation broths.
Principle of LC-MS/MS for this compound Analysis
LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry. The LC system separates this compound from other components in a sample matrix. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where this compound molecules are ionized. These ions are subsequently fragmented, and specific fragment ions are monitored for detection and quantification. This two-stage mass analysis (MS/MS) significantly enhances selectivity and reduces background noise.[2][3]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reliable LC-MS/MS analysis. The goal is to extract this compound from the sample matrix and remove interfering substances.[4] The choice of method will depend on the sample matrix (e.g., plasma, fermentation broth, tissue homogenate).
a) Solid-Phase Extraction (SPE) for Cleaner Samples (e.g., Plasma, Urine)
This method is suitable for removing salts and other interferences from biological fluids.[5][6]
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Loading: Dilute the sample (e.g., 500 µL of plasma) with 500 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
b) Protein Precipitation for Rapid Analysis (e.g., Plasma, Serum)
A faster but less clean method suitable for high-throughput screening.[7]
-
To 100 µL of sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.[7]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
c) Liquid-Liquid Extraction (LLE) for Fermentation Broths
-
Adjust the pH of 1 mL of fermentation broth to ~pH 8.0.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction twice.
-
Pool the organic extracts and evaporate to dryness.
-
Reconstitute in 1 mL of the initial mobile phase.
Liquid Chromatography (LC) Method
The following parameters provide a starting point for method development. Optimization may be required based on the specific LC system and column used.[8][9]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
LC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry (MS) Method
MS parameters should be optimized by infusing a standard solution of this compound into the mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C[8] |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr[8] |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
To determine the optimal MRM transitions, a full scan (MS1) and a product ion scan (MS2) of a this compound standard are necessary. Based on its structure (C19H14O6), the expected monoisotopic mass is approximately 350.0790 g/mol . The protonated molecule [M+H]+ would be m/z 351.0863.
-
Hypothetical Precursor Ion (Q1): m/z 351.1
-
Hypothetical Product Ions (Q3): The fragmentation pattern would need to be determined experimentally. Common losses for similar structures include H2O, CO, and cleavage of side chains.[10] Potential product ions could be m/z 333.1 (loss of H2O) and m/z 323.1 (loss of CO).
Quantitative Data Summary (Hypothetical)
The following table presents an example of expected performance characteristics for a validated LC-MS/MS method for this compound.
| Parameter | Expected Performance |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Hypothetical Signaling Pathway Inhibition
This compound, as an antibiotic, is likely to interfere with essential bacterial processes. A plausible mechanism of action, similar to other angucyclines, could be the inhibition of bacterial DNA replication or transcription.
Caption: Hypothetical mechanism of this compound's antibacterial action.
Conclusion
The LC-MS/MS methods outlined in these application notes provide a robust framework for the sensitive and selective detection and quantification of this compound. While the provided protocols are based on established analytical principles for similar compounds, method validation is essential for each specific application to ensure data accuracy and reliability. These methods will be valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and potential applications of this compound.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. ucd.ie [ucd.ie]
- 5. An LC-MS/MS method for the determination of antibiotic residues in distillers grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of mitomycin C in rat plasma by liquid chromatography-tandem mass spectrometry and its application for determining pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Confirmation of Rabelomycin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabelomycin is a naturally occurring angucycline antibiotic produced by several species of Streptomyces. As a member of the anthraquinone family, its complex polycyclic structure requires robust analytical techniques for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such natural products. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the structure of this compound. The provided data and methodologies are intended to guide researchers in the verification of isolated or synthesized this compound.
Data Presentation
The definitive structure of this compound can be confirmed by comparing experimentally acquired NMR data with previously reported and verified chemical shifts. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, compiled from peer-reviewed literature.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-CH₃ | 1.45 | s | |
| H-2a | 2.25 | d | 15.0 |
| H-2b | 2.85 | d | 15.0 |
| H-4a | 2.90 | d | 18.0 |
| H-4b | 3.20 | d | 18.0 |
| H-5 | 7.25 | s | |
| H-9 | 7.65 | t | 8.0 |
| H-10 | 7.75 | d | 8.0 |
| H-11 | 7.50 | d | 8.0 |
| 6-OH | 12.50 | s | |
| 8-OH | 12.80 | s |
Solvent: Chloroform-d (CDCl₃) Reference: Kharel et al., Org. Lett. 2010, 12 (12), pp 2814–2817, Supporting Information
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-1 | 202.5 |
| C-2 | 50.5 |
| C-3 | 70.5 |
| C-4 | 45.5 |
| C-4a | 135.0 |
| C-5 | 118.0 |
| C-6 | 162.0 |
| C-6a | 115.5 |
| C-7 | 190.0 |
| C-7a | 110.0 |
| C-8 | 162.5 |
| C-9 | 136.5 |
| C-10 | 119.5 |
| C-11 | 124.0 |
| C-11a | 133.0 |
| C-12 | 185.0 |
| C-12a | 138.0 |
| C-12b | 115.0 |
| 3-CH₃ | 29.5 |
Solvent: Chloroform-d (CDCl₃) Reference: Kharel et al., Org. Lett. 2010, 12 (12), pp 2814–2817, Supporting Information
Experimental Protocols
To confirm the structure of an unknown sample as this compound, a series of NMR experiments should be conducted. The following protocols outline the standard procedures for acquiring high-quality NMR data suitable for structural elucidation.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) as impurities will complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.
-
Solvent: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical and should be consistent with the reference data.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
2. NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
¹H NMR (Proton):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR (Carbon):
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons in the molecule.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H NMR experiment in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
¹H Spectral Width: Same as the ¹H NMR experiment.
-
¹³C Spectral Width: Same as the ¹³C NMR experiment.
-
Number of Increments: 128-256 in the indirect dimension (F1).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width: Same as the ¹H NMR experiment.
-
¹³C Spectral Width: Same as the ¹³C NMR experiment.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the structural confirmation of this compound.
Caption: Experimental Workflow for this compound Structure Confirmation.
Caption: Angucycline Signaling Pathway in Streptomyces coelicolor.
Conclusion
The structural confirmation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopic techniques. By following the detailed protocols for sample preparation and data acquisition, and by careful comparison of the resulting spectra with the provided reference data, researchers can confidently verify the identity and purity of their this compound samples. The presented workflow and signaling pathway diagrams provide a comprehensive framework for understanding both the analytical process and the biological context of this important natural product.
Application of Rabelomycin in Gram-Positive Bacteria Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Rabelomycin, an angucycline antibiotic, and its utility in research focused on gram-positive bacteria. This document includes its mechanism of action, protocols for evaluating its efficacy, and visualizations of the potential signaling pathways it may inhibit.
Introduction to this compound
This compound is a member of the angucycline family of antibiotics, produced by the bacterium Streptomyces olivaceus.[1] It exhibits primary activity against gram-positive bacteria.[2] Structurally, this compound belongs to the benz[a]anthraquinone group of polycyclic aromatic polyketides, which are known for a wide range of biological activities, including antibacterial and antitumor effects.[3][4]
Antibacterial Spectrum and Efficacy
This compound has demonstrated inhibitory effects against various gram-positive pathogens. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a key measure of its efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 209P | 6.3 | Patent US3721684A |
| Streptococcus pyogenes C203 | 1.2 | Patent US3721684A |
| Bacillus subtilis | 4.7 | Patent US3721684A |
| Gram-positive bacteria (general) | 5 - 80 | [5] |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the known activities of the broader angucycline and quinone-containing antibiotic classes, several potential mechanisms can be proposed. Angucycline antibiotics are known to possess diverse biological activities, including enzyme inhibition.[3][5]
Given its quinone structure, this compound may interfere with bacterial two-component signal transduction systems.[6] These systems are crucial for bacteria to adapt to environmental changes, and their inhibition can disrupt essential processes.[7][8][9] One such system is the Arc two-component system, where oxidized quinones can inhibit the autophosphorylation of the sensor kinase ArcB, thereby affecting gene expression related to metabolism.[6]
Another potential mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[10][11][12][13][14] Quinolone antibiotics are well-known inhibitors of these enzymes.[11][15] While this compound is not a quinolone, its quinone moiety could potentially interact with these enzymes.
Furthermore, interference with bacterial protein synthesis is a common mechanism for many antibiotics.[16][17][18][19][20][21] Antibiotics can target either the 30S or 50S ribosomal subunits to inhibit different stages of translation.[16][18][21]
Finally, disruption of the bacterial cell wall synthesis is another plausible mechanism.[22][23][24][25] Many antibiotics target the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[22][24]
Postulated Signaling Pathway Inhibition
Based on the potential mechanisms of action for quinone-containing compounds, a hypothetical signaling pathway that this compound might inhibit in gram-positive bacteria is the two-component signal transduction system. These systems typically involve a sensor histidine kinase and a response regulator.
Caption: Postulated inhibition of a two-component system by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antibacterial activity of this compound against gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. Leave the last column as a growth control (no antibiotic).
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound in which there is no visible bacterial growth (turbidity).
-
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
MHB or other suitable broth
-
Bacterial inoculum
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (35-37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Micropipettes and sterile tips
Procedure:
-
Preparation:
-
Prepare tubes or flasks containing MHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colony-forming units (CFUs) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
-
Caption: Workflow for the time-kill assay.
Conclusion
This compound is a promising antibiotic with demonstrated activity against gram-positive bacteria. While its precise mechanism of action requires further investigation, its structural characteristics suggest potential interference with key bacterial processes such as signal transduction, DNA replication, protein synthesis, or cell wall synthesis. The provided protocols offer a standardized approach for researchers to further explore the antibacterial properties and potential therapeutic applications of this compound. Future research should focus on elucidating its specific molecular targets to aid in the development of novel antibacterial strategies.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3721684A - this compound - Google Patents [patents.google.com]
- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinones as the redox signal for the arc two-component system of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial agents that inhibit two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of bacterial two-component systems to combat antibiotic resistance and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of bacterial two-component signalling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 16. Antibiotics that affect the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modeling the Overproduction of Ribosomes when Antibacterial Drugs Act on Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Antibiotics targeting bacterial ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.biomol.com [resources.biomol.com]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rabelomycin Production in Streptomyces Fermentation
Welcome to the technical support center for Rabelomycin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation of Streptomyces for improved this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a member of the angucycline family of antibiotics, known for its antibacterial properties. It is a secondary metabolite produced by several species of Gram-positive bacteria of the genus Streptomyces. The most well-documented producers include Streptomyces olivaceus and Streptomyces sp. PAL 114.[1] this compound is also known to be a shunt product in the biosynthetic pathways of other angucyclines like gilvocarcin and jadomycin.[1]
Q2: What are the key precursors for this compound biosynthesis?
This compound is a polyketide, and its biosynthesis is initiated from simple precursors. The core scaffold is assembled by a type II polyketide synthase (PKS) utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit.[1] Therefore, ensuring a sufficient intracellular supply of these precursors is critical for achieving high yields.
Q3: How can the fermentation medium be optimized to enhance this compound yield?
Optimizing the fermentation medium is a crucial step in improving this compound production. The composition of carbon and nitrogen sources can significantly influence the yield.
-
Carbon Source: While various carbohydrates can be utilized by Streptomyces, the choice of carbon source can impact the production of secondary metabolites. It is recommended to test various carbon sources to find the optimal one for your specific strain.
-
Nitrogen Source: The type of nitrogen source has been shown to have a profound effect on this compound production. Supplementation of the fermentation medium with specific amino acids can induce and significantly increase the yield.
Q4: Are there any specific supplements that can boost this compound production?
Yes, feeding specific amino acids as the sole nitrogen source has been demonstrated to be an effective strategy. In a study with Streptomyces sp. PAL 114, the addition of DL-proline, L-histidine, or L-tyrosine to a starch-amended synthetic broth induced this compound production where it was otherwise absent.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No this compound Production | 1. Inappropriate fermentation medium. 2. Suboptimal fermentation conditions (pH, temperature, aeration). 3. Strain instability or mutation. 4. Insufficient precursor supply. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Test the effect of supplementing the medium with amino acids known to induce production, such as proline, histidine, and tyrosine. 2. Parameter Optimization: Optimize fermentation parameters like pH and temperature. For many Streptomyces species, a neutral to slightly alkaline pH and a temperature range of 28-30°C are often optimal for secondary metabolite production. Ensure adequate aeration, as this compound biosynthesis is an aerobic process. 3. Strain Verification: Re-streak the culture from a glycerol stock to ensure the viability and purity of the producing strain. 4. Precursor Feeding: Consider strategies to enhance the intracellular pools of acetyl-CoA and malonyl-CoA through metabolic engineering. |
| Accumulation of Shunt Products | 1. Incomplete cyclization of the polyketide backbone. 2. Spontaneous side reactions of biosynthetic intermediates. | 1. Genetic Engineering: this compound is a known shunt product in the biosynthesis of other angucyclines. The accumulation of other shunt products like SEK43 or UWM4 can occur if the necessary cyclase enzymes are not expressed or are inactive.[1] Ensure that the biosynthetic gene cluster for this compound is complete and functional in your strain. In some cases, heterologous expression of specific cyclase genes may be necessary to channel the biosynthesis towards this compound.[1] 2. pH Control: The spontaneous conversion of intermediates can be pH-dependent. Maintaining a stable pH throughout the fermentation may help in reducing the formation of unwanted byproducts. |
| Difficulty in Extracting this compound | 1. Inefficient extraction solvent. 2. This compound remaining in the mycelium. | 1. Solvent Selection: this compound is soluble in organic solvents like ethyl acetate, methanol, acetone, and chloroform, and insoluble in water and petroleum ether.[2] Ethyl acetate is commonly used for extraction from the fermentation broth. 2. Mycelial Extraction: A significant amount of this compound may be retained within the mycelium. It is crucial to extract both the culture filtrate and the mycelial cake. The mycelium can be extracted with methanol, which is then evaporated, and the aqueous residue can be combined with the culture filtrate for subsequent extraction with an immiscible organic solvent like ethyl acetate.[2] |
Quantitative Data on this compound Production
The following table summarizes the impact of different nitrogen sources on this compound yield in Streptomyces sp. PAL114, as reported in a feeding experiment.
| Nitrogen Source | This compound Yield (µg/mL) |
| DL-Proline | 37.7 |
| L-Histidine | 14.3 |
| L-Tyrosine | 10.0 |
| L-Valine | 1.2 |
| Tryptone | 0.5 |
| L-Leucine | 0.3 |
| L-Phenylalanine | 0.1 |
| L-Tryptophan | 0.0 |
| Ammonium Sulfate | 0.0 |
Data from a study on Streptomyces sp. PAL 114 where these amino acids were added as the sole nitrogen source in a starch-amended synthetic broth.
Experimental Protocols
Fermentation Protocol for this compound Production
This protocol is a general guideline and may require optimization for your specific Streptomyces strain.
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium).
-
Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Inoculate a production medium with 5-10% (v/v) of the seed culture. A suitable production medium can be a starch-based synthetic medium supplemented with an inducing amino acid.
-
Example Production Medium (per liter):
-
Soluble Starch: 20 g
-
Inducing Amino Acid (e.g., DL-Proline): 2 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
NaCl: 0.5 g
-
FeSO₄·7H₂O: 0.01 g
-
Adjust the final pH to 7.0-7.2.
-
-
Incubate the production culture in a baffled flask at 28-30°C for 5-7 days on a rotary shaker at 200 rpm.
-
Extraction and Quantification of this compound
-
Extraction:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol. Evaporate the methanol under reduced pressure and dissolve the residue in a small amount of water. Combine this aqueous solution with the initial supernatant before ethyl acetate extraction.
-
Pool the organic extracts and evaporate to dryness under reduced pressure to obtain the crude this compound extract.
-
-
Quantification by HPLC:
-
Dissolve the crude extract in a known volume of methanol.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 433 nm.
-
Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the sample.
-
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Improving this compound Yield
References
Optimizing Rabelomycin Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the culture conditions for Rabelomycin production. This compound, an angucycline antibiotic with potential therapeutic applications, is primarily produced by fermentation of Streptomyces species, notably Streptomyces olivaceus. Successful production relies on the careful control of various culture parameters. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to enhance your this compound yield.
Troubleshooting Guide
This section addresses common issues encountered during this compound production experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. Start with starch or glucose as the carbon source and peptone or casein as the nitrogen source. Create a matrix of varying concentrations to identify the optimal ratio. |
| Incorrect pH of the culture medium. | The optimal pH for secondary metabolite production in Streptomyces is often near neutral (pH 7.0). Monitor and control the pH of your fermentation broth throughout the cultivation period. Test a range of initial pH values from 6.0 to 8.0.[1] | |
| Non-ideal incubation temperature. | Most Streptomyces species have an optimal temperature for secondary metabolite production around 28-30°C. Verify your incubator's temperature and test a range from 25°C to 35°C to find the sweet spot for your strain.[2] | |
| Insufficient aeration or agitation. | Inadequate oxygen supply can limit antibiotic production. Optimize the agitation speed and aeration rate in your fermenter. For shake flask cultures, ensure a low culture volume to flask volume ratio (e.g., 50 mL in a 250 mL flask) and use baffled flasks to improve oxygen transfer. | |
| Poor sporulation or inoculum quality. | Use a fresh, well-sporulated culture for inoculation. Inconsistent inoculum can lead to variable fermentation outcomes. | |
| High Biomass, Low this compound Titer | Carbon catabolite repression. | High concentrations of rapidly metabolized sugars like glucose can inhibit the production of secondary metabolites. Try using a lower initial glucose concentration or a more slowly utilized carbon source like starch. A fed-batch strategy, where the carbon source is added incrementally, can also alleviate repression. |
| Nitrogen metabolite repression. | High concentrations of readily available nitrogen sources, such as ammonium, can suppress antibiotic synthesis.[3] Experiment with complex nitrogen sources like peptone or yeast extract, which provide a slower release of nutrients. | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum preparation. | Standardize your inoculum preparation protocol, including the age of the spore stock, spore concentration, and pre-culture conditions. |
| Inconsistent media preparation. | Ensure precise weighing of media components and consistent sterilization procedures. Minor variations in media composition can significantly impact secondary metabolite production. | |
| Genetic instability of the producing strain. | Streptomyces strains can sometimes undergo genetic changes, leading to reduced antibiotic production. It is advisable to periodically re-isolate single colonies and verify their productivity. | |
| Foaming in the Fermenter | High protein content in the medium. | Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. Excessive use of antifoam can sometimes negatively impact cell growth and product formation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
This compound was first isolated from Streptomyces olivaceus[4]. It can also be produced as a shunt product in the biosynthetic pathways of other angucycline antibiotics in strains like Streptomyces venezuelae.
Q2: What are the key media components for this compound production?
The optimal medium for this compound production will be strain-specific, but generally, a rich medium containing a suitable carbon source, nitrogen source, and mineral salts is required.
-
Carbon Sources: Starch and glucose are commonly used. While glucose can support good growth, high concentrations may lead to catabolite repression, inhibiting this compound synthesis.
-
Nitrogen Sources: Complex nitrogen sources like peptone, casein, and yeast extract are often preferred over inorganic sources as they can support both growth and secondary metabolite production.
-
Mineral Salts: Essential minerals like phosphate, magnesium, and trace elements are crucial for cell growth and enzyme function.
Q3: What is the optimal pH for this compound production?
The optimal pH for angucycline production by Streptomyces is typically around 7.0[1]. It is crucial to monitor and, if necessary, control the pH throughout the fermentation process, as microbial metabolism can cause significant pH shifts.
Q4: What is the ideal temperature for cultivating Streptomyces for this compound production?
The optimal temperature for growth and antibiotic production in most Streptomyces species is in the range of 28-30°C[2]. Temperatures outside this range can lead to reduced growth and/or product formation.
Q5: How important are aeration and agitation?
Aeration and agitation are critical for submerged fermentation of Streptomyces. These bacteria are strictly aerobic, and a sufficient supply of dissolved oxygen is essential for both growth and the biosynthesis of secondary metabolites like this compound. The optimal levels of aeration and agitation will depend on the specific fermenter setup and scale of production.
Quantitative Data Summary
The following tables summarize the impact of key culture parameters on the production of angucyclines and related secondary metabolites in Streptomyces. This data can serve as a starting point for the optimization of this compound production.
Table 1: Effect of Carbon Source on Secondary Metabolite Production
| Carbon Source | Concentration (g/L) | Producing Organism | Product | Effect on Yield | Reference |
| Starch | 20 | Streptomyces sp. | Antibiotic | Optimal | [5] |
| Glucose | 30 | S. rimosus | Antimicrobial | Optimal | [3] |
| Glucose | >100 mM | S. peucetius | Anthracyclines | Inhibitory | [6] |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production
| Nitrogen Source | Concentration (g/L) | Producing Organism | Product | Effect on Yield | Reference |
| Peptone | 0.4 | Streptomyces sp. | Antibiotic | Optimal | [5] |
| Tryptone | 10 | S. rimosus | Antimicrobial | Optimal | [3] |
| Soybean Meal | 10 | S. tanashiensis | Antibiotic | Optimal | [7] |
Table 3: Effect of pH and Temperature on Secondary Metabolite Production
| Parameter | Optimal Value | Producing Organism | Product | Reference |
| pH | 7.0 | S. olindensis | Retamycin | [1] |
| Temperature | 30°C | S. violatus | Antibiotic | [2] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Media Components
This protocol is designed to systematically identify the optimal concentration of a single media component for this compound production.
-
Prepare a basal medium: Start with a known medium formulation for Streptomyces secondary metabolite production (e.g., ISP2 medium).
-
Select a variable: Choose one media component to optimize (e.g., glucose concentration).
-
Create a concentration gradient: Prepare a series of flasks with the basal medium, each containing a different concentration of the selected variable (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L glucose).
-
Inoculation: Inoculate each flask with a standardized spore suspension of the this compound-producing Streptomyces strain.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).
-
Extraction and Analysis: At the end of the incubation period, extract the this compound from the culture broth and mycelium using an appropriate solvent (e.g., ethyl acetate). Quantify the this compound yield using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the this compound yield against the concentration of the tested variable to determine the optimal concentration.
-
Repeat: Repeat steps 2-7 for other media components (e.g., peptone, phosphate).
Visualizations
Experimental Workflow for Media Optimization
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interesjournals.org [interesjournals.org]
- 6. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing Rabelomycin degradation under alkaline conditions
Welcome to the technical support center for Rabelomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound, with a specific focus on preventing its degradation under alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an angucycline group antibiotic first isolated from Streptomyces olivaceus. It is a yellow crystalline solid with a melting point of 193°C (with decomposition). Its empirical formula is C₁₉H₁₄O₆[1]. This compound is known for its antibacterial activity, particularly against Gram-positive microorganisms, and serves as a key intermediate in the biosynthesis of other angucycline antibiotics[2].
Q2: What are the known stability issues with this compound?
This compound is susceptible to degradation, particularly under alkaline conditions. Even slightly alkaline conditions (pH 7.6) can promote dehydration and subsequent spontaneous oxidation of the molecule[2]. This degradation can be observed by changes in its UV-visible absorption spectrum[1].
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in alkanols (like methanol and ethanol), acetone, and chloroform, but it is insoluble in water and petroleum ether[1]. Therefore, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as methanol or acetone. For biological experiments, this stock solution can then be diluted to the final working concentration in the aqueous medium.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a desiccated powder at -20°C or lower, protected from light, in a tightly sealed container. Stock solutions should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound in experiments. | Degradation of this compound due to alkaline pH of the medium. | Buffer the experimental medium to a neutral or slightly acidic pH (pH < 7.5). Prepare fresh working solutions from a frozen stock for each experiment. |
| Improper storage of this compound stock solution. | Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials and protected from light. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. | |
| Color change observed in this compound-containing solutions. | Degradation of this compound. The UV absorption of this compound is known to change in alkaline solutions, which can correspond to a visible color change[1]. | This indicates probable degradation. Discard the solution and prepare a fresh one, paying close attention to the pH and storage conditions. |
| Precipitation of this compound in aqueous experimental media. | This compound is insoluble in water[1]. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility. | When diluting the stock solution into an aqueous medium, ensure the final concentration of the organic solvent is sufficient to keep this compound dissolved. It may be necessary to optimize the final solvent concentration. |
Experimental Protocols
Protocol for Assessing this compound Stability at Different pH Values
This protocol provides a general method for evaluating the stability of this compound in various buffer systems using UV-Visible spectrophotometry.
Materials:
-
This compound
-
Methanol (or other suitable organic solvent)
-
Buffer solutions at various pH values (e.g., phosphate buffer for pH 6.0, 7.0, and 7.4; borate buffer for pH 8.0 and 9.0)
-
UV-Visible spectrophotometer and cuvettes
Procedure:
-
Prepare a this compound Stock Solution: Accurately weigh a small amount of this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Working Solutions: Dilute the this compound stock solution with the different pH buffer solutions to a final concentration suitable for spectrophotometric analysis (e.g., 10 µg/mL). Ensure the final methanol concentration is consistent across all samples and does not cause precipitation.
-
Initial Absorbance Measurement (T=0): Immediately after preparing the working solutions, measure the full UV-Visible absorption spectrum (e.g., from 200 to 600 nm) for each pH value. The characteristic absorption maxima for this compound in methanolic HCl are at 228 nm, 267 nm, and 433 nm. In methanolic NaOH, the maxima shift to 258 nm, 282 nm (shoulder), 325 nm, and 507 nm[1].
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.
-
Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each solution and measure the UV-Visible absorption spectrum.
-
Data Analysis: Monitor the decrease in absorbance at the characteristic wavelength for the stable form and/or the increase in absorbance at wavelengths corresponding to degradation products. Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
Quantitative Data Summary (Hypothetical Example)
| pH | Half-life (t₁/₂) at 25°C (hours) |
| 6.0 | > 48 |
| 7.0 | 36 |
| 7.4 | 24 |
| 8.0 | 8 |
| 9.0 | 2 |
Note: This is a hypothetical table for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Hypothetical Signaling Pathway Modulation by this compound
As the specific signaling pathways targeted by this compound are not yet well-defined, the following diagram illustrates a general, hypothetical pathway that could be modulated by a bioactive compound like this compound, leading to an anti-proliferative effect.
References
Addressing inclusion body formation in recombinant enzyme expression for Rabelomycin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of inclusion body formation during the recombinant expression of enzymes required for Rabelomycin synthesis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are inclusion bodies and why do they form?
Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form within the host cells (commonly E. coli) during high-level recombinant protein expression.[1][2] Their formation is a common hurdle when the rate of protein synthesis exceeds the cell's capacity for proper protein folding.[1] Several factors contribute to their formation, including:
-
High rate of protein expression: Strong promoters and high inducer concentrations can overwhelm the cellular folding machinery.
-
Protein characteristics: The intrinsic properties of the protein, such as high hydrophobicity, can make it prone to aggregation.
-
Suboptimal culture conditions: High temperatures can accelerate protein synthesis and increase hydrophobic interactions, leading to misfolding.
-
Lack of appropriate chaperones: Insufficient levels of chaperone proteins, which assist in proper protein folding, can result in aggregation.
Q2: Which enzymes in the this compound synthesis pathway are known to form inclusion bodies?
In the enzymatic synthesis of this compound, several enzymes from the gilvocarcin pathway have been reported to form inclusion bodies when expressed in E. coli. These include:
-
GilC (Acyl Carrier Protein - ACP)
-
GilK (Cyclase - CYC)
-
GilG (Cyclase - CYC)
Due to this challenge, researchers have successfully substituted these enzymes with homologous enzymes from other pathways, such as RavC (ACP) from the ravidomycin pathway and JadD (CYC) and RavG (CYC) from the jadomycin pathway, to achieve soluble expression.
Q3: Is it always necessary to prevent inclusion body formation?
Not necessarily. While obtaining soluble and active protein is often the primary goal, inclusion bodies can sometimes be advantageous. They can protect toxic proteins from harming the host cell and can simplify initial purification due to their dense and insoluble nature.[3] However, recovering active protein from inclusion bodies requires additional solubilization and refolding steps, which can be complex and may result in lower overall yields of the functional enzyme.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting inclusion body formation.
Problem: My target enzyme for this compound synthesis is expressed as inclusion bodies.
Below is a workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for addressing inclusion body formation.
Solution 1: Optimize Expression Conditions
Slowing down the rate of protein synthesis can give the polypeptide chain more time to fold correctly.
Lowering the temperature after induction is a common and effective strategy to increase the solubility of recombinant proteins.[4]
Experimental Protocol: Temperature Optimization
-
Grow your E. coli culture at 37°C until it reaches an optical density at 600 nm (OD600) of 0.5-0.6.
-
Before adding the inducer (e.g., IPTG), place the culture in a shaker set to a lower temperature (e.g., 18°C, 25°C, or 30°C) and allow it to cool for 20-30 minutes.
-
Induce protein expression with the appropriate concentration of IPTG.
-
Incubate the culture at the lower temperature for an extended period (e.g., 16-24 hours at 18°C, or 3-5 hours at 25-30°C).[4]
-
Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE.
Table 1: Illustrative Effect of Temperature on Soluble Protein Yield
| Induction Temperature (°C) | Induction Time (hours) | Soluble Protein Yield (mg/L) |
| 37 | 4 | 5 |
| 30 | 5 | 25 |
| 25 | 8 | 40 |
| 18 | 18 | 50 |
| Note: This data is for illustrative purposes and actual yields will vary depending on the specific protein and expression system. |
Reducing the concentration of the inducer (e.g., IPTG) can lower the rate of transcription and translation, which may promote proper folding.
Experimental Protocol: IPTG Concentration Optimization
-
Grow parallel cultures of your E. coli strain at 37°C to an OD600 of 0.5-0.6.
-
Induce each culture with a different final concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the cultures at the desired temperature (a lower temperature like 18-25°C is recommended) for the appropriate duration.
-
Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE to determine the optimal IPTG concentration for soluble expression.
Solution 2: Utilize Specialized E. coli Strains and Chaperone Co-expression
Different E. coli strains have been engineered to facilitate soluble protein expression.
Table 2: Recommended E. coli Strains for Improved Soluble Expression
| Strain | Key Feature | Recommended for |
| BL21(DE3) pLysS | Reduces basal expression of T7 RNA polymerase. | Toxic proteins. |
| Rosetta(DE3) | Contains a plasmid with tRNAs for rare codons. | Proteins with codons that are rare in E. coli. |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins Cpn60 and Cpn10. | Expression at low temperatures (4-12°C). |
| SHuffle T7 Express | Promotes disulfide bond formation in the cytoplasm. | Proteins with disulfide bonds. |
Molecular chaperones assist in the correct folding of proteins. Co-expressing a chaperone system alongside your target enzyme can significantly enhance its solubility.[5]
Experimental Protocol: Chaperone Co-expression with pKJE7 Plasmid
The pKJE7 plasmid carries the genes for the DnaK/DnaJ/GrpE chaperone system from E. coli.
-
Co-transform your expression plasmid and the pKJE7 chaperone plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Select for transformants on an agar plate containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the expression plasmid and chloramphenicol for pKJE7).
-
Inoculate a single colony into LB medium with both antibiotics and grow at 37°C to an OD600 of ~0.5.
-
Induce the expression of the chaperones by adding L-arabinose to a final concentration of 0.5 mg/ml. Incubate for 30 minutes at 37°C.[5]
-
Induce the expression of your target enzyme by adding IPTG (e.g., to a final concentration of 1 mM).[5]
-
Continue the incubation, preferably at a lower temperature (e.g., 18-25°C), for the desired period.
-
Harvest the cells and analyze the soluble and insoluble fractions.
Caption: Role of chaperones in preventing inclusion body formation.
Solution 3: Employ Solubility-Enhancing Fusion Tags
Fusing a highly soluble protein or peptide tag to your target enzyme can improve its solubility.
Table 3: Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Key Features |
| MBP (Maltose-Binding Protein) | ~42 | Highly soluble and can be purified by amylose affinity chromatography. |
| GST (Glutathione S-Transferase) | ~26 | Dimerizes, which can sometimes aid in solubility. Purified by glutathione affinity chromatography. |
| Trx (Thioredoxin) | ~12 | Can promote the formation of disulfide bonds in the cytoplasm. |
| SUMO (Small Ubiquitin-like Modifier) | ~11 | Can enhance solubility and often can be cleaved to yield the native N-terminus of the target protein. |
Solution 4: Solubilization and Refolding from Inclusion Bodies
If the above strategies fail, you can purify the inclusion bodies and then attempt to solubilize and refold the protein.
Experimental Protocol: Inclusion Body Purification and Solubilization
-
Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.[6]
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1-2% Triton X-100) to remove membrane contaminants. Repeat this wash step.[6]
-
Solubilize the purified inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to break disulfide bonds.[6]
Experimental Protocol: On-Column Refolding of His-tagged Proteins
This is a common method for refolding proteins purified from inclusion bodies.
-
After solubilizing the His-tagged protein in a denaturing buffer (e.g., 6 M Guanidine-HCl), load it onto a Ni-NTA affinity column.
-
Wash the column with a buffer containing a denaturant to remove non-specifically bound proteins.
-
Gradually exchange the denaturing buffer with a refolding buffer (without denaturant) using a linear gradient. This allows for the slow removal of the denaturant, promoting proper refolding of the protein while it is bound to the column.
-
Elute the refolded protein from the column using a buffer containing imidazole.
-
Analyze the eluted fractions for protein concentration and activity.
Caption: General workflow for on-column refolding of His-tagged proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
Strategies to minimize shunt product formation in Rabelomycin biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing shunt product formation during Rabelomycin biosynthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its biosynthesis a subject of study?
A1: this compound is an angucycline antibiotic first isolated from Streptomyces olivaceus. It serves as a key intermediate in the biosynthesis of more complex and bioactive angucyclines, such as the urdamycins and landomycins. Studying its biosynthesis provides insights into the enzymatic machinery of type II polyketide synthases (PKS) and offers opportunities for bioengineering novel antibiotics.
Q2: What are shunt products in the context of this compound biosynthesis?
A2: Shunt products are metabolites that diverge from the main biosynthetic pathway. In this compound biosynthesis, which is mediated by a type II PKS, the polyketide chain intermediate can be improperly folded and cyclized, or undergo spontaneous reactions, leading to the formation of undesired side products. Common shunt products include SEK43, UWM4, RM20b, and RM20c.[1] These arise from incomplete or incorrect enzymatic processing of the polyketide intermediate.
Q3: What are the key enzymatic steps leading to this compound, and where do shunt products typically arise?
A3: The biosynthesis of this compound involves a minimal polyketide synthase (PKS) system (ketosynthase, chain length factor, and acyl carrier protein) that assembles a decaketide backbone from acetyl-CoA and malonyl-CoA. This backbone then undergoes a series of cyclization and aromatization reactions catalyzed by specific cyclase and aromatase enzymes. Shunt products typically arise when these cyclization steps are inefficient or absent, leading to spontaneous and incorrect cyclization of the reactive polyketide chain. For instance, the absence of a complete set of cyclases can lead to the accumulation of partially cyclized shunt products.[1]
Troubleshooting Guide: Minimizing Shunt Product Formation
This guide addresses common issues encountered during this compound biosynthesis that lead to the formation of shunt products.
| Problem | Potential Cause | Recommended Solution |
| High levels of partially cyclized shunt products (e.g., SEK43, RM20b, RM20c) | Incomplete set or low activity of cyclase enzymes. The proper folding and cyclization of the polyketide chain is crucial. Missing or inefficient cyclases (like JadD and RavG) can lead to the accumulation of shunt products.[1] | Ensure the presence and activity of a complete set of cyclases. In heterologous expression systems, co-express the minimal PKS genes with the appropriate cyclase genes (e.g., jadD and ravG). In in vitro experiments, ensure all necessary purified cyclases are added to the reaction mixture in optimal concentrations.[1] |
| Formation of various shunt products and low this compound yield | Suboptimal protein-protein interactions within the PKS complex. The efficient transfer of the growing polyketide chain between the different PKS enzymes is critical. Mismatched enzyme partners or suboptimal expression levels can disrupt this process. | Optimize the expression levels of individual PKS components. Use promoters of varying strengths to balance the expression of ketosynthase, chain length factor, and acyl carrier protein. In in vitro systems, optimize the stoichiometry of the purified enzymes. |
| Low overall product titer (including this compound and shunt products) | Suboptimal fermentation/culture conditions. The metabolic state of the host organism (Streptomyces species) significantly impacts the production of secondary metabolites. Factors like pH, temperature, and nutrient availability can affect precursor supply and enzyme activity. | Optimize fermentation parameters. Systematically vary pH, temperature, and agitation rates. Test different carbon and nitrogen sources to identify conditions that favor this compound production. For example, glucose and yeast extract are often good starting points for Streptomyces fermentations. |
| Variability in product profile between batches | Instability of expression plasmids or genetic drift of the production strain. | Ensure the stability of your expression system. Use integrating vectors for stable expression in the host chromosome. Regularly re-sequence key genes and perform quality control checks on your production strain. |
Experimental Protocols
Protocol 1: Heterologous Expression of this compound Biosynthetic Genes in Streptomyces lividans
This protocol describes the expression of the necessary genes for this compound production in a heterologous host.
-
Vector Construction:
-
Clone the genes for the minimal PKS (e.g., gilA, gilB, ravC), PKS-associated ketoreductase (gilF), malonyl-CoA:ACP transacylase (gilP), and cyclases (jadD, ravG) into a suitable E. coli-Streptomyces shuttle vector, such as pUWL201PW.[1]
-
Place the genes under the control of a strong, inducible promoter suitable for Streptomyces.
-
-
Transformation of Streptomyces lividans :
-
Prepare protoplasts of S. lividans TK64.
-
Transform the protoplasts with the constructed expression vector.
-
Select for transformants on appropriate antibiotic-containing regeneration media.
-
-
Fermentation and Product Extraction:
-
Inoculate a spore suspension of the recombinant S. lividans strain into a suitable seed medium and incubate for 48 hours.
-
Transfer the seed culture to a production medium and incubate for 4-7 days.
-
Extract the culture broth and mycelium with an organic solvent such as ethyl acetate.
-
Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol) for analysis.
-
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol outlines the reconstitution of the this compound biosynthetic pathway using purified enzymes.
-
Enzyme Purification:
-
Individually express the required enzymes (e.g., GilA, GilB, RavC, GilP, GilF, JadD, RavG) in E. coli or S. lividans.
-
Purify each enzyme to homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).
-
-
In Vitro Reaction Setup:
-
Combine the purified enzymes in a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Add the necessary substrates: acetyl-CoA and malonyl-CoA.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for several hours.
-
-
Product Analysis:
-
Quench the reaction by adding an organic solvent.
-
Extract the product and analyze by HPLC or LC-MS.
-
Protocol 3: HPLC Analysis of this compound and Shunt Products
This protocol provides a general method for the separation and quantification of this compound and its shunt products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a low percentage of B and gradually increase to elute the compounds.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at multiple wavelengths (e.g., 280 nm and 430 nm) or a photodiode array (PDA) detector.
-
Quantification: Use purified standards of this compound and shunt products to generate calibration curves for accurate quantification.
Visualizing Biosynthetic Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound highlighting the points of shunt product formation.
Caption: A logical workflow for troubleshooting shunt product formation in this compound biosynthesis.
References
Enhancing Rabelomycin production through metabolic engineering
Welcome to the technical support center for the metabolic engineering of Rabelomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My engineered Streptomyces strain is not producing any this compound. What are the potential causes and how can I troubleshoot this?
A1: Lack of this compound production can stem from several factors. Here's a systematic troubleshooting approach:
-
Verify Genetic Modifications:
-
PCR and Sequencing: Confirm the successful integration of your target genes (e.g., overexpression cassettes, gene knockouts) using PCR with primers flanking the integration site. Sequence the PCR product to ensure the integrity of the inserted DNA.
-
Plasmid Integrity: If using a plasmid-based expression system, isolate the plasmid from your engineered strain and verify its integrity via restriction digest and sequencing.
-
-
Assess Gene Expression:
-
RT-qPCR: Quantify the transcript levels of your engineered genes and key biosynthetic genes in the this compound cluster to confirm that they are being actively transcribed. Compare the expression levels to a wild-type or control strain.
-
-
Check for Essential Precursors:
-
This compound biosynthesis is dependent on the availability of acetyl-CoA and malonyl-CoA.[1] Ensure your fermentation medium is not depleted of essential carbon sources. Consider supplementing the medium with precursors like malonate, which can be converted to malonyl-CoA.
-
-
Optimize Fermentation Conditions:
-
Medium Composition: The composition of the fermentation medium, including carbon and nitrogen sources, can significantly impact secondary metabolite production. Experiment with different media formulations.
-
pH and Temperature: Ensure the pH and temperature of your culture are maintained at optimal levels for your specific Streptomyces host strain.
-
Q2: I am observing a major peak in my HPLC analysis that is not this compound. How can I identify this compound and prevent its formation?
A2: The presence of unexpected peaks often indicates the accumulation of shunt products, which are metabolites derived from biosynthetic intermediates that have been diverted from the main pathway.
-
Identify the Shunt Product:
-
LC-MS/MS: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying unknown compounds. By analyzing the mass-to-charge ratio (m/z) and fragmentation pattern, you can often deduce the structure of the shunt product.
-
NMR Spectroscopy: For a definitive structural elucidation, nuclear magnetic resonance (NMR) spectroscopy will be required.
-
-
Prevent Shunt Product Formation:
-
Understanding the Biosynthetic Pathway: this compound is a shunt product of both the gilvocarcin and jadomycin pathways.[1][2] The formation of other shunt products can occur if the cyclization and tailoring steps of the pathway are not efficient.
-
Enzyme Stoichiometry: The relative levels of the polyketide synthase (PKS) components and subsequent cyclases are critical. An imbalance can lead to the accumulation of improperly folded or partially cyclized intermediates.[1]
-
Overexpression of Key Enzymes: Consider overexpressing the specific cyclases (e.g., JadD, RavG) that are responsible for the correct cyclization of the polyketide backbone to form the angucycline scaffold.[1]
-
Q3: My this compound yield is low. What are the common metabolic bottlenecks and how can I address them?
A3: Low yield is a common challenge in metabolic engineering. Here are some strategies to address potential bottlenecks:
-
Precursor Supply:
-
Acetyl-CoA and Malonyl-CoA: As the primary building blocks for this compound, ensuring a sufficient supply of acetyl-CoA and malonyl-CoA is crucial.[1] Overexpression of acetyl-CoA carboxylase (ACC) can increase the intracellular pool of malonyl-CoA.
-
Precursor Engineering: In some cases, feeding experiments with precursors like malonate can boost yields.
-
-
Regulatory Engineering:
-
Pathway-Specific Regulators: The biosynthesis of angucyclines like jadomycin (structurally related to this compound) is tightly regulated by pathway-specific activators and repressors.[2][3][4][5] Overexpressing positive regulators (e.g., JadR1) or deleting negative regulators (e.g., JadR2, JadR*) can significantly enhance production.[3][4][5]
-
-
Codon Optimization:
-
If you are heterologously expressing genes from a different organism, ensure that the codons have been optimized for your Streptomyces host to prevent translational issues.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No this compound production after genetic modification | Incorrect or incomplete genetic modification. | Verify the genetic modification by PCR and sequencing. |
| Low or no transcription of biosynthetic genes. | Perform RT-qPCR to check transcript levels. If low, consider using a stronger promoter. | |
| Depletion of essential precursors. | Supplement the fermentation medium with carbon sources or precursors like malonate. | |
| Accumulation of a major shunt product | Imbalance in the expression of PKS and cyclase enzymes. | Overexpress the key cyclases (e.g., JadD, RavG) to facilitate correct cyclization. |
| Spontaneous degradation of an unstable intermediate. | Optimize fermentation conditions (pH, temperature) to improve the stability of intermediates. | |
| Low this compound yield | Insufficient supply of precursors (acetyl-CoA, malonyl-CoA). | Overexpress acetyl-CoA carboxylase (ACC) or supplement the medium with precursors. |
| Tight negative regulation of the biosynthetic pathway. | Identify and delete negative regulatory genes (e.g., JadR2, JadR*) in the gene cluster. | |
| Suboptimal fermentation conditions. | Systematically optimize medium components, pH, temperature, and aeration. | |
| Inconsistent production between batches | Variability in inoculum quality. | Standardize the inoculum preparation procedure, including spore concentration and age. |
| Fluctuations in fermentation parameters. | Ensure tight control over pH, temperature, and dissolved oxygen levels during fermentation. |
Quantitative Data on this compound Production Enhancement
While specific data on metabolically engineered this compound production is limited in publicly available literature, we can infer potential improvements based on studies of closely related angucyclines like jadomycin. The following table illustrates the expected impact of various metabolic engineering strategies.
| Metabolic Engineering Strategy | Target Gene(s) | Host Strain | Expected Fold Increase in Titer | Reference |
| Deletion of Negative Regulator | jadR2 | Streptomyces venezuelae | Enables production without inducers and leads to overproduction with inducers. | [4] |
| Deletion of Multiple Negative Regulators | jadR, jadR2 | Streptomyces venezuelae | Dramatic increase in jadomycin production compared to single deletions. | [5] |
| Promoter Replacement | Replacement of native promoters with ermEp* | Streptomyces venezuelae | Two-fold increase in jadomycin B production compared to the wild type. | [2] |
| Overexpression of Positive Regulator | jadR1 | Streptomyces venezuelae | Increased transcription of biosynthetic genes. | [3] |
Experimental Protocols
Heterologous Expression of the this compound Biosynthetic Gene Cluster in Streptomyces coelicolor
This protocol provides a general workflow for expressing the this compound gene cluster in a heterologous host like S. coelicolor.
a. Cloning the Biosynthetic Gene Cluster:
-
Isolate high-quality genomic DNA from the native this compound producer (e.g., Streptomyces olivaceus).
-
Amplify the entire this compound biosynthetic gene cluster using high-fidelity PCR. Due to the large size of PKS gene clusters, this may require amplifying several overlapping fragments.
-
Assemble the fragments into a suitable expression vector (e.g., a BAC or a multi-copy Streptomyces vector) using techniques like Gibson assembly or yeast-based TAR cloning.
b. Transformation into S. coelicolor :
-
Introduce the constructed plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and the S. coelicolor recipient strain.
-
Select for exconjugants on a medium containing an antibiotic for which the expression vector carries a resistance marker.
c. Fermentation and Analysis:
-
Inoculate a suitable seed medium with spores of the engineered S. coelicolor strain and incubate for 2-3 days.
-
Transfer the seed culture to a production medium and continue fermentation for 5-7 days.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for this compound production using HPLC.
Quantification of this compound using HPLC
a. Sample Preparation:
-
Extract a known volume of the fermentation broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Re-dissolve the residue in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 433 nm.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Regulatory cascade of jadomycin biosynthesis.
Caption: General experimental workflow for enhancing this compound production.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JadR*-mediated feed-forward regulation of cofactor supply in jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JadR and jadR2 act synergistically to repress jadomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabelomycin Extraction & Refinement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful extraction and refinement of Rabelomycin from mycelial cultures. This guide includes frequently asked questions, troubleshooting advice for common experimental hurdles, detailed experimental protocols, and data summaries to optimize your workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound production?
This compound is an antibiotic produced by the aerobic cultivation of Streptomyces olivaceus (ATCC 21549) in a suitable nutrient medium.[1][2]
Q2: Which solvents are recommended for the initial extraction of this compound from the mycelium?
The recommended procedure involves an initial extraction of the mycelial filter cake with methanol. Following evaporation of the methanol, the resulting aqueous residue is then extracted with ethyl acetate.[1][2]
Q3: What are the key purification steps for crude this compound extract?
The purification of crude this compound typically involves a two-step column chromatography process. The first step utilizes a DEAE-cellulose column, followed by a silica gel column for further separation. The final step is recrystallization to obtain pure this compound.[1]
Q4: What are the known stability issues with this compound?
This compound is known to be unstable in acidic conditions. Treatment with a concentrated mineral acid, such as HCl or H₂SO₄, can lead to the dehydration of this compound, forming dehydrothis compound.[1] Therefore, it is crucial to control the pH during extraction and purification to prevent degradation of the target compound.
Q5: What factors can influence the yield of this compound during fermentation?
The production of secondary metabolites like this compound in Streptomyces is influenced by several factors, including:
-
Carbon and Nitrogen Sources: The type and concentration of assimilable carbohydrates and organic nitrogen in the culture medium are critical.
-
pH: The pH of the culture medium can significantly impact mycelial growth and antibiotic production.
-
Temperature: Maintaining an optimal temperature for the growth of Streptomyces olivaceus is essential for good yield.
-
Aeration: As an aerobic cultivation, proper aeration is necessary for the production of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | - Suboptimal fermentation conditions (pH, temperature, aeration).- Inappropriate carbon or nitrogen source in the culture medium.- Inefficient extraction from the mycelium. | - Optimize fermentation parameters by systematically varying pH, temperature, and agitation speed.- Screen different carbon and nitrogen sources to identify the optimal combination for S. olivaceus.[2]- Ensure thorough extraction by using a sufficient volume of methanol and ethyl acetate and allowing adequate contact time. |
| Degradation of this compound | - Exposure to acidic conditions during extraction or purification. | - Maintain a neutral or slightly basic pH throughout the extraction and purification process. Avoid the use of strong acids.[1] |
| Co-extraction of Impurities | - Low selectivity of the extraction solvent. | - While ethyl acetate is the recommended solvent, a pre-extraction of the crude extract with a non-polar solvent like hexane might help remove some non-polar impurities. |
| Poor Separation during Chromatography | - Inappropriate solvent system for the silica gel column.- Improper packing of the chromatography column.- Overloading the column with crude extract. | - Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.- Ensure the column is packed uniformly to avoid channeling.- Do not exceed the loading capacity of the column. |
| This compound is not crystallizing | - Presence of impurities.- Incorrect solvent for recrystallization. | - Ensure the this compound fraction is pure by TLC or HPLC before attempting recrystallization.- The patent suggests recrystallization from a benzene-methanol mixture.[1] Experiment with different solvent ratios or other solvent systems if necessary. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Streptomyces olivaceus Mycelium
-
Harvesting Mycelium: After fermentation, filter the culture broth to separate the mycelium (filter cake) from the filtrate.
-
Methanol Extraction: Extract the filter cake exhaustively with methanol. This can be done by suspending the filter cake in methanol and stirring for several hours, followed by filtration. Repeat this process 2-3 times.
-
Solvent Evaporation: Combine the methanol extracts and evaporate the methanol under reduced pressure to obtain an aqueous residue.
-
Ethyl Acetate Extraction: Extract the aqueous residue with an equal volume of ethyl acetate. Separate the organic and aqueous layers using a separatory funnel. Repeat the ethyl acetate extraction 2-3 times.
-
Concentration: Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate. Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract as a syrup.[1][2]
Protocol 2: Purification of this compound using Column Chromatography
A. DEAE-Cellulose Chromatography
-
Column Preparation: Prepare a DEAE-cellulose column and equilibrate it with a suitable buffer (e.g., a neutral pH buffer).
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the equilibration buffer and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing salt concentration (e.g., NaCl) in the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable method (e.g., UV-Vis spectrophotometry at 433 nm or TLC).
-
Pooling and Concentration: Pool the fractions containing this compound and remove the salt by dialysis or buffer exchange. Concentrate the pooled fractions.
B. Silica Gel Chromatography
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., a mixture of chloroform and methanol).
-
Sample Loading: Dissolve the concentrated this compound fraction from the DEAE-cellulose chromatography in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor for the presence of this compound.
-
Pooling and Concentration: Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Protocol 3: Recrystallization of this compound
-
Dissolution: Dissolve the purified this compound in a minimal amount of a hot benzene-methanol mixture.[1]
-
Cooling: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the this compound crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Data Presentation
Table 1: Factors Influencing Secondary Metabolite Production in Streptomyces
| Factor | Parameter | General Effect on Secondary Metabolite Production |
| Nutritional | Carbon Source | The type and concentration of the carbon source can significantly affect the onset and level of antibiotic production. |
| Nitrogen Source | The availability and type of nitrogen source can be a limiting factor and a regulatory signal for secondary metabolism. | |
| Phosphate | High concentrations of phosphate can repress the production of some secondary metabolites. | |
| Physical | pH | The optimal pH for growth and secondary metabolite production can differ. Maintaining a stable pH is often crucial. |
| Temperature | Each Streptomyces species has an optimal temperature range for growth and antibiotic synthesis. | |
| Aeration | Sufficient oxygen supply is critical for the production of many secondary metabolites in these aerobic bacteria. |
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Factors influencing this compound production.
References
Validation & Comparative
A Head-to-Head Battle: In Vivo versus In Vitro Synthesis of Rabelomycin
A comprehensive guide for researchers comparing the biological and enzymatic synthesis of the angucycline antibiotic, Rabelomycin. This publication provides a detailed comparison of in vivo and in vitro synthesis methods for this compound, a bioactive polyketide. Below, we present quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative metrics for the in vivo and in vitro synthesis of this compound, based on published experimental data.
| Metric | In Vivo Synthesis | In Vitro Synthesis |
| Yield | Variable, dependent on host metabolism and expression levels. Shunt products are common. | ~80% yield, producing 1.1 mg from a 120 mL reaction (approximately 9.17 mg/L).[1] |
| Reaction Time | 4 days for complete conversion to this compound.[1] | 2 hours for observable product formation.[1] |
| Purity | Requires extensive purification to separate from cellular biomass and shunt products. | High purity of the target molecule with minimal byproducts.[1] |
| Starting Materials | Complex culture media (e.g., SG liquid medium). | Acetyl-CoA and Malonyl-CoA.[1] |
| Key Biocatalysts | Heterologous expression of PKS genes (jadABC, jadE, jadD, ravG) in Streptomyces lividans TK64.[1] | A mixture of purified polyketide synthase (PKS) enzymes (GilAB, RavC, GilP, GilF, JadD, RavG).[1] |
| Scalability | Potentially scalable through large-scale fermentation. | Scalable with the availability of purified enzymes. A 120 mL reaction has been demonstrated.[2] |
| Process Control | Less direct control over the biosynthetic pathway, susceptible to host cell metabolism. | High degree of control over reaction conditions and enzyme stoichiometry.[1] |
Experimental Protocols
In Vivo Synthesis of this compound
This protocol is based on the heterologous expression of the this compound biosynthetic genes in Streptomyces lividans TK64.
1. Strain Preparation:
-
The expression constructs (pRab4 containing jadABC, jadE, jadD, and ravG genes) are introduced into S. lividans TK64 protoplasts via transformation.
-
Transformants are selected on R2YE agar medium containing thiostrepton.
2. Cultivation:
-
A single colony of the recombinant S. lividans is inoculated into a 250 mL Erlenmeyer flask containing 100 mL of SG-thiostrepton liquid medium.
-
The culture is grown for 3 days at 28°C with shaking at 200 rpm.
-
This seed culture is then used to inoculate a 1-liter production medium (distributed among multiple flasks), which is grown for 4 days under the same conditions.[2]
3. Extraction and Purification:
-
The culture is harvested by centrifugation at 4000 × g for 15 minutes.
-
The cell pellet is subjected to ultrasonication in 200 mL of acetone.
-
The organic solvent is evaporated, and the remaining aqueous phase is extracted twice with 1 liter of ethyl acetate.
-
The culture filtrate is also extracted twice with 2 liters of ethyl acetate.
-
The organic extracts are combined, dried, and the crude extract is fractionated using silica gel column chromatography.
-
Final purification of this compound is achieved through high-performance liquid chromatography (HPLC).[2]
In Vitro Synthesis of this compound
This protocol describes a one-pot enzymatic synthesis of this compound.
1. Enzyme Preparation:
-
The required polyketide synthase (PKS) enzymes (ketosynthases GilA and GilB, acyl carrier protein RavC, malonyl-CoA:ACP transacylase GilP, ketoreductase GilF, and cyclases JadD and RavG) are overexpressed and purified from recombinant hosts (E. coli or S. lividans).[1]
2. Reaction Setup:
-
A reaction mixture is prepared containing acetyl-CoA and malonyl-CoA as starter and extender units, respectively.
-
The purified enzymes are added to the reaction mixture in a specific stoichiometry (e.g., 1:114:13:29:53:15 μmol for GilAB:RavC:GilP:GilF:RavG:JadD).
-
The reaction is carried out at pH 7.6.
3. Reaction and Product Isolation:
-
The reaction proceeds for approximately 2 hours, during which a color change from colorless to red-brown is observed.[1]
-
The formation of this compound is monitored by HPLC.
-
The product is purified from the reaction mixture using HPLC, yielding approximately 1.1 mg of this compound from a 120 mL reaction.[1][2]
Visualizing the Pathways and Processes
To better understand the biosynthesis and the comparative workflows, the following diagrams have been generated.
Caption: Biosynthetic pathway of this compound.
Caption: Comparison of In Vivo and In Vitro workflows.
References
Rabelomycin and Tetrangomycin: A Comparative Analysis of Antibacterial Activity
In the landscape of antibiotic research, the angucycline class of natural products has garnered significant attention for its diverse biological activities. Among these, rabelomycin and tetrangomycin stand out for their potential as antibacterial agents. This guide provides a detailed comparison of their antibacterial efficacy, supported by available experimental data, to assist researchers and drug development professionals in their evaluation of these compounds.
Quantitative Assessment of Antibacterial Potency
A direct comparison of the antibacterial activity of this compound and tetrangomycin reveals a nuanced picture. While one study asserts that this compound exhibits antibacterial activities "comparable to those of tetrangomycin against Gram-positive microorganisms", specific quantitative data for a side-by-side analysis is limited in the currently available literature. However, individual studies provide insights into their respective potencies against key bacterial pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
| This compound | Gram-positive bacteria | 5 - 80 | Not Reported |
| Tetrangomycin | Staphylococcus aureus | 50 | 14 |
| Streptococcus pyogenes | Not Reported | 10 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | 12 | |
| Candida albicans | Not Reported | 8 |
Table 1: Comparative Antibacterial Activity of this compound and Tetrangomycin. Minimum Inhibitory Concentration (MIC) values and inhibition zones are presented for various microbial strains. Data for this compound indicates a range against Gram-positive bacteria, while data for tetrangomycin is from studies on specific strains.
Experimental Methodologies
The primary method utilized to determine the antibacterial efficacy of these compounds is the broth microdilution method, a standardized technique for assessing antimicrobial susceptibility.
Broth Microdilution Protocol
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The procedure generally involves the following steps:
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the test compound (this compound or tetrangomycin) is prepared in a liquid growth medium, typically Mueller-Hinton Broth, within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a specific density, commonly adjusted to a 0.5 McFarland turbidity standard. This standardized suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. Control wells, including a growth control (no antimicrobial) and a sterility control (no bacteria), are also included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) to allow for bacterial growth.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Mechanisms of Action
The modes of action through which this compound and tetrangomycin exert their antibacterial effects appear to differ, with more elucidation currently available for tetrangomycin.
This compound: An Unspecified Mechanism
The precise molecular mechanism underlying the antibacterial activity of this compound has not been extensively detailed in the available scientific literature. It is known to be effective primarily against Gram-positive bacteria.
Tetrangomycin: Targeting Staphyloxanthin Biosynthesis
Tetrangomycin's antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is attributed to its ability to inhibit the biosynthesis of staphyloxanthin. Staphyloxanthin is a carotenoid pigment that acts as a virulence factor, protecting the bacterium from the host's immune response and oxidative stress.
The proposed mechanism involves the inhibition of dehydrosqualene synthase (CrtM), a key enzyme in the staphyloxanthin biosynthesis pathway. This pathway is responsible for the characteristic golden color of S. aureus colonies.
The inhibition of CrtM by tetrangomycin disrupts the staphyloxanthin biosynthesis pathway at an early stage, preventing the formation of this crucial virulence factor. This, in turn, renders the bacteria more susceptible to host immune defenses.
Conclusion
Validating the Role of Specific Oxygenases in Rabelomycin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the key oxygenases implicated in the biosynthesis of Rabelomycin, an angucycline antibiotic. This compound is a crucial intermediate and shunt product in the biosynthetic pathways of several potent antitumor agents, including the jadomycins and gilvocarcins. Understanding the function and specificity of the oxygenases that catalyze the oxidative modifications of the angucycline core is paramount for the chemoenzymatic synthesis of novel drug candidates. This document summarizes experimental data validating the roles of these enzymes, details relevant experimental protocols, and provides a comparative overview of their activities.
Introduction to this compound Biosynthesis and the Role of Oxygenases
This compound is a polyketide-derived antibiotic produced by various Streptomyces species. Its biosynthesis begins with the formation of a decaketide chain by a type II polyketide synthase (PKS), which is then folded and cyclized to form the characteristic benz[a]anthracene framework of angucyclines. This compound itself is often considered a metabolic shunt product, accumulating when downstream enzymatic steps are inactivated.[1] The key transformations that lead from the initial polyketide intermediate to the final complex angucyclines are catalyzed by a suite of tailoring enzymes, among which oxygenases play a critical role in oxidative ring cleavage and rearrangement.
Disruption of a specific oxygenase gene, ORF6, in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae has been shown to halt the pathway at this compound, leading to its accumulation. This pivotal finding identified this compound as a key intermediate and pointed to the central role of this oxygenase in its further conversion. Subsequent research has focused on characterizing this and homologous oxygenases from related pathways.
Comparative Analysis of Key Oxygenases
The primary oxygenases validated to be involved in the modification of this compound precursors belong to the jadomycin (Jad) and gilvocarcin (Gil) biosynthetic pathways. These enzymes often work in concert as multi-oxygenase complexes to perform complex oxidative rearrangements.
The JadFGH Oxygenase System from Streptomyces venezuelae
The jadF, jadG, and jadH genes from the jadomycin gene cluster encode a multi-oxygenase system responsible for the oxidative cleavage of the B-ring of the angucycline core, a critical step in forming the jadomycin scaffold.
-
JadF and JadH: These enzymes show homology to FAD- and NADPH-dependent monooxygenases. JadH has been identified as a bifunctional enzyme, possessing both oxygenase and dehydrase activity.[2][3]
-
JadG: This enzyme is a key player in the C-C bond cleavage of the angucycline B-ring, a reaction proposed to proceed via a Baeyer-Villiger oxidation.[4][5]
The GilO Oxygenase System from the Gilvocarcin Pathway
The gilvocarcin biosynthetic cluster contains a homologous set of oxygenases, including GilOI, GilOII, GilOIII, and GilOIV, that catalyze a similar oxidative rearrangement.
-
GilOII: This oxygenase has been shown to be functionally equivalent to JadG, catalyzing the crucial C-C bond cleavage. In vitro studies have demonstrated that GilOII can process the intermediate dehydrothis compound.[5]
-
GilOIV, GilOI, and GilOIII: These oxygenases are also essential for the complete conversion to gilvocarcins, working in a coordinated fashion with GilOII.[4]
Data Presentation
The following table summarizes the key characteristics and validated functions of the primary oxygenases discussed.
| Enzyme | Source Organism | Proposed Function | Validated Function | Substrate(s) | Product(s) |
| JadF | S. venezuelae | Oxygenase | Part of the oxidative ring cleavage complex | Angucycline intermediates (e.g., UWM6) | Jadomycin aglycone precursors |
| JadG | S. venezuelae | Anthrone oxygenase, C-C bond cleavage | Catalyzes Baeyer-Villiger C-C bond cleavage of the B-ring | Dehydrothis compound | Ring-cleaved intermediate |
| JadH | S. venezuelae | Oxygenase/Dehydrase | Bifunctional oxygenase and dehydrase activity | Angucycline intermediates (e.g., UWM6) | Dehydrated and oxygenated intermediates |
| GilOII | S. griseoflavus | C-C bond cleavage | Functionally equivalent to JadG, catalyzes Baeyer-Villiger oxidation | Dehydrothis compound | Ring-cleaved intermediate (hydroxy-oxepinone) |
| GilOIV | S. griseoflavus | Oxygenase | Involved in the multi-oxygenase complex for gilvocarcin synthesis | Angucycline intermediates | Gilvocarcin precursors |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the function of oxygenases in this compound and related angucycline biosynthesis.
Gene Disruption in Streptomyces venezuelae
This protocol describes the targeted inactivation of an oxygenase gene to observe the accumulation of metabolic intermediates like this compound.
-
Construct Design: A gene replacement cassette is constructed containing an antibiotic resistance marker (e.g., apramycin resistance) flanked by regions of homology to the upstream and downstream sequences of the target oxygenase gene.
-
Vector Construction: The gene replacement cassette is cloned into a suitable E. coli-Streptomyces shuttle vector that is unstable in Streptomyces in the absence of selection.
-
Protoplast Transformation: Protoplasts of S. venezuelae are prepared and transformed with the gene disruption vector.
-
Selection of Mutants: Transformants are grown on media containing the selection antibiotic. Due to the instability of the vector, only colonies where a double-crossover homologous recombination event has occurred, leading to the replacement of the target gene with the resistance cassette, will grow.
-
Verification: Gene replacement is confirmed by Southern hybridization or PCR analysis of genomic DNA from the mutant strains.
-
Metabolite Analysis: The mutant and wild-type strains are cultured under production conditions. The culture broths are extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by HPLC and mass spectrometry to identify accumulated metabolites.
Heterologous Expression and Purification of Oxygenases
This protocol outlines the production of recombinant oxygenase enzymes for in vitro characterization.
-
Gene Cloning: The coding sequence of the target oxygenase (e.g., jadG) is amplified by PCR from S. venezuelae genomic DNA and cloned into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His-tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG, and the culture is incubated at a reduced temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Protein Purification: The soluble protein fraction is clarified by centrifugation and purified by affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.
In Vitro Enzyme Assays
This protocol describes the in vitro reconstitution of the oxygenase-catalyzed reaction.
-
Reaction Mixture: A typical reaction mixture contains the purified oxygenase, the substrate (e.g., dehydrothis compound), a cofactor (e.g., FADH2 or FMNH2, which can be supplied by a flavin reductase like Fre from E. coli), and a reducing equivalent (NADPH) in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), which also serves to extract the products.
-
Product Analysis: The extracted products are analyzed by HPLC, LC-MS, and NMR to determine the structure and quantity of the reaction products.
Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound and its conversion.
Experimental Workflow for Oxygenase Validation
Caption: Experimental workflow for validating oxygenase function.
Conclusion
The validation of the roles of specific oxygenases, such as the JadFGH and GilOII systems, in the biosynthesis of this compound and its conversion to more complex angucyclines provides a clear roadmap for future research and development. The functional equivalence of oxygenases from different biosynthetic pathways highlights the potential for combinatorial biosynthesis and the generation of novel, bioactive compounds. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to harness the synthetic power of these remarkable enzymes for the development of new therapeutic agents.
References
- 1. BJOC - Cofactor-independent C–C bond cleavage reactions catalyzed by the AlpJ family of oxygenases in atypical angucycline biosynthesis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Cofactor-independent C–C bond cleavage reactions catalyzed by the AlpJ family of oxygenases in atypical angucycline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergence of Classical and C-Ring-Cleaved Angucyclines: Elucidation of Early Tailoring Steps in Lugdunomycin and Thioangucycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Rabelomycin and Doxorubicin: A Comparative Analysis of Cytotoxicity
Executive Summary
Doxorubicin is a potent cytotoxic agent with a well-documented mechanism of action involving DNA intercalation and topoisomerase II inhibition, leading to cancer cell death. Its efficacy is, however, accompanied by significant side effects, including cardiotoxicity. Rabelomycin, a member of the angucycline family of antibiotics, has been noted for its antibacterial properties. While specific cytotoxic data for this compound against cancer cell lines is limited, other angucycline compounds have demonstrated cytotoxic and antitumor activities. This comparison aims to provide a framework for evaluating this compound's potential as a cytotoxic agent by presenting the established data for doxorubicin as a benchmark.
Data Presentation: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin across a range of human cancer cell lines, illustrating its potent cytotoxic activity. Due to the lack of specific IC50 values for this compound in the public domain, this section will be updated as new research becomes available.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.04 - 1.4 | [1][2] |
| HeLa | Cervical Cancer | 0.09 - 0.23 | [2] |
| A549 | Lung Cancer | 0.18 | [3] |
| HepG2 | Liver Cancer | 0.1 - 0.4 | [4] |
| K562 | Leukemia | 0.01 - 0.1 | [5] |
| HCT116 | Colon Cancer | 0.03 - 0.2 | [2] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Mechanisms of Action
Doxorubicin: The cytotoxic effects of doxorubicin are primarily attributed to its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[6][7][8] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to cellular damage and toxicity.[9][10]
This compound and Angucyclines: this compound is an angucycline antibiotic first isolated from Streptomyces olivaceus.[11][12] While its specific mechanism of cytotoxic action has not been elucidated, angucyclines as a class are known to possess a range of biological activities, including antibacterial, antiviral, and antitumor effects.[13] Some angucyclines have been shown to induce apoptosis in cancer cells, suggesting that this compound could potentially share a similar mechanism of inducing programmed cell death. Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.
Experimental Protocols
The following is a representative protocol for a cytotoxicity assay, such as the MTT or MTS assay, which is commonly used to determine the IC50 values of compounds like doxorubicin and could be applied to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT/MTS Protocol)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Color Development: The plates are incubated for an additional 1-4 hours, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT assay): If using MTT, a solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (for MTT) or 490 nm (for MTS).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the general process of evaluating cytotoxicity and the established mechanism of doxorubicin, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Caption: Simplified signaling pathway of doxorubicin-induced cytotoxicity.
References
- 1. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic, Anti-Migration, and Anti-Invasion Activities on Breast Cancer Cells of Angucycline Glycosides Isolated from a Marine-Derived Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Antibacterial Angucycline- and Prodigiosin- Analogues from the Deep-Sea Derived Streptomyces sp. SCSIO 11594 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISOLATION, CHARACTERIZATION, AND STRUCTURE OF this compound, A NEW ANTIBIOTIC [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (3R)-3,4-Dihydro-3,6,8-trihydroxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione | C19H14O6 | CID 443810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Complementation Studies in Rabelomycin Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various cross-complementation studies that have successfully elucidated and engineered the biosynthetic pathway of rabelomycin, an angucycline antibiotic. This compound is a key intermediate and a shunt product in the biosynthesis of more complex antibiotics like jadomycin and gilvocarcin.[1] Understanding its biosynthesis through the functional exchange of genes between different bacterial strains offers significant potential for synthetic biology and the development of novel drug candidates.
Comparative Analysis of this compound Production Strategies
Cross-complementation studies have been instrumental in defining the minimal enzymatic machinery required for this compound synthesis. These studies typically involve the heterologous expression of polyketide synthase (PKS) and tailoring enzymes from various actinomycete strains. A significant finding is that this compound can be produced by combining genes from the gilvocarcin, jadomycin, and ravidomycin biosynthetic pathways.[1][2] Furthermore, targeted gene disruption, particularly of oxygenase genes in pathways like that of jadomycin B, has been shown to halt the progression to the final product and lead to the accumulation of this compound.[3][4]
Data Presentation: Comparison of this compound Production via Cross-Complementation
The following table summarizes key findings from various studies. Quantitative production data is often variable and dependent on specific experimental conditions; where available, it is included to facilitate comparison.
| Study Focus | Host Organism | Source of Biosynthetic Genes | Key Genes/Enzymes Utilized | Outcome | Reported Yield/Accumulation | Reference |
| In Vitro Enzymatic Synthesis | Cell-free system | Gilvocarcin, Ravidomycin, Jadomycin Pathways | GilAB (KS/CLF), RavC (ACP), GilP (MCAT), GilF (KR), RavG (CYC), JadD (CYC) | One-pot synthesis of this compound from acetyl-CoA and malonyl-CoA. | ~1.1 mg (~80% yield) | [1] |
| Gene Disruption | Streptomyces venezuelae | Endogenous Jadomycin B pathway | Disruption of jadJ (oxygenase, formerly ORF6) | Blocked jadomycin B biosynthesis and accumulation of this compound. | Not specified in abstract; qualitative accumulation. | [3][4] |
| Heterologous Expression & Complementation | Streptomyces lividans TK24 | Ravidomycin and Gilvocarcin Pathways | ravOIII (oxygenase) complementing a gilOIII mutant | Functional complementation, restoring the production of gilvocarcin V, demonstrating functional interchangeability of oxygenases. This compound is a known shunt product in this system. | Not specified for this compound; focused on GV reconstitution. | [5][6] |
| Heterologous Expression | Streptomyces lividans TK24 | Ravidomycin Pathway (cosmid cosRav32) | Full ravidomycin gene cluster | Production of a new ravidomycin analogue, along with pathway intermediates and shunt products including this compound. | Not specified for this compound. | [5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the cross-complementation studies of this compound biosynthesis.
Protocol 1: In Vitro Enzymatic Synthesis of this compound
This protocol outlines a one-pot enzymatic reaction to synthesize this compound from basic precursors, as demonstrated in studies combining enzymes from multiple pathways.[1][2]
1. Enzyme Preparation:
- Co-express ketosynthase (KS) GilA and chain-length factor (CLF) GilB as a heterodimer in Streptomyces lividans TK64 and purify the complex.
- Individually express and purify the following recombinant enzymes from Escherichia coli:
- Malonyl-CoA:ACP transacylase (MCAT) from the gilvocarcin pathway (GilP).
- PKS-associated ketoreductase (KR) from the gilvocarcin pathway (GilF).
- Acyl carrier protein (ACP) from the ravidomycin pathway (RavC). Note: Homologues like JadC or RavC1 can be used as substitutes.[1]
- Cyclases (CYC) from the ravidomycin (RavG) and jadomycin (JadD) pathways.
2. Reaction Assembly:
- Prepare a reaction mixture in a suitable buffer (e.g., pH 7.6).
- Add the precursors: acetyl-CoA and malonyl-CoA.
- Add the purified enzymes (GilAB, RavC, GilP, GilF, RavG, and JadD) in an optimized stoichiometric ratio. For example, a relative molar ratio of 1:114:13:29:53:15 (GilAB:RavC:GilP:GilF:RavG:JadD) has been reported.[1]
3. Incubation and Product Analysis:
- Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a period of 2 hours or until a color change (e.g., to red-brown) is observed, indicating product formation.
- Terminate the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
- Analyze the product using High-Performance Liquid Chromatography (HPLC) and confirm its identity by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with an authentic this compound standard.
Protocol 2: Gene Disruption and Metabolite Analysis
This protocol describes the process of disrupting a specific gene in a biosynthetic pathway to induce the accumulation of an intermediate like this compound.[3][4]
1. Construction of the Disruption Vector:
- Clone the target gene (e.g., the oxygenase gene jadJ from the jadomycin B cluster) into a segregationally unstable shuttle vector (e.g., pHJL400).
- Insert an antibiotic resistance cassette (e.g., apramycin resistance gene) into the cloned gene to disrupt its open reading frame.
2. Transformation and Mutant Selection:
- Introduce the disruption vector into the host strain (Streptomyces venezuelae) via protoplast transformation or conjugation.
- Select for transformants that have undergone homologous recombination (gene replacement) by plating on a medium containing the selection antibiotic (e.g., apramycin).
3. Verification of Gene Disruption:
- Confirm the gene replacement event in the mutant strains using Southern hybridization analysis with a probe specific to the disrupted region.
4. Fermentation and Metabolite Extraction:
- Cultivate the confirmed mutant strain in a suitable production medium.
- After a sufficient fermentation period, extract the culture broth with an appropriate organic solvent.
5. Product Identification:
- Analyze the crude extract by HPLC and compare the retention time and UV-visible spectrum of the accumulated metabolite with an authentic sample of this compound.
- Further confirm the identity of the product using MS and NMR.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the biosynthetic logic and experimental procedures.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression and cross-complementation.
References
- 1. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - Organic Letters - Figshare [acs.figshare.com]
- 3. Accumulation of the angucycline antibiotic this compound after disruption of an oxygenase gene in the jadomycin B biosynthetic gene cluster of Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Action of Rabelomycin: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A comprehensive analysis of existing research confirms the multi-faceted mechanism of action of Rabelomycin, a member of the angucycline class of antibiotics. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against other compounds, supported by available experimental data and detailed methodologies for key assays.
This compound, a polyketide synthesized by Streptomyces species, has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. This guide delves into the proposed molecular mechanisms underlying these activities and presents a comparative analysis with established therapeutic agents.
Antibacterial Activity: Targeting Gram-Positive Bacteria
This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. While the precise molecular target has not been definitively elucidated in publicly available research, its structural class suggests potential interference with essential bacterial processes.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The table below summarizes the reported MIC values for this compound against various Gram-positive bacteria, alongside Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 5 - 80[1] |
| Enterococcus faecium | 5 - 80[1] | |
| Bacillus subtilis | 5 - 80[1] | |
| Ciprofloxacin | Staphylococcus aureus | 0.78[2] |
| Enterococcus faecalis | 9.30[2] | |
| Bacillus subtilis | Not readily available |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is determined by preparing serial dilutions of the compound in a liquid growth medium and inoculating a standardized number of bacteria. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.
-
Materials: Mueller-Hinton broth, bacterial culture, this compound, control antibiotic, 96-well microtiter plates, incubator.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton broth in the wells of a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity.
-
Proposed Antibacterial Mechanism of Action
dot graph { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", fontcolor="#202124", width=7.9, height=4.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; BacterialCell [label="Bacterial Cell"]; DNA_Gyrase [label="DNA Gyrase (Topoisomerase II)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Replication [label="DNA Replication", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> BacterialCell [label="Enters"]; BacterialCell -> DNA_Gyrase [label="Contains"]; DNA_Gyrase -> DNA_Replication [label="Enables"]; this compound -> DNA_Gyrase [label="Potentially Inhibits", style=dashed, color="#EA4335"]; DNA_Replication -> Cell_Death [label="Inhibition leads to"]; } this compound's potential antibacterial mechanism of action.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
This compound has been shown to possess anti-inflammatory properties, with studies indicating its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Comparative Analysis of IC50 for NO Inhibition
| Compound | Biological Effect | Cell Line | IC50 |
| This compound | Inhibition of NO production | Not Specified | Not Available |
| Parthenolide | Inhibition of various cytokines | THP-1 | 1.091-2.620 µM[3] |
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO.
-
Materials: Lipopolysaccharide (LPS), RAW 264.7 macrophage cells, this compound, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), sodium nitrite standard.
-
Procedure:
-
Culture RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPS to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Proposed Anti-inflammatory Signaling Pathway
dot graph { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", fontcolor="#202124", width=7.9, height=4.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Inflammatory_Stimulus [label="Inflammatory Stimulus (e.g., LPS)"]; NF_kB_Pathway [label="NF-κB Signaling Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_Expression [label="iNOS Gene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_Production [label="Nitric Oxide (NO) Production", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation"]; this compound [fillcolor="#34A853", fontcolor="#FFFFFF"];
Inflammatory_Stimulus -> NF_kB_Pathway [label="Activates"]; NF_kB_Pathway -> iNOS_Expression [label="Induces"]; iNOS_Expression -> NO_Production [label="Leads to"]; NO_Production -> Inflammation [label="Mediates"]; this compound -> NF_kB_Pathway [label="Potentially Inhibits", style=dashed, color="#EA4335"]; } Potential anti-inflammatory mechanism of this compound.
Cytotoxic Activity: Induction of Apoptosis in Cancer Cells
This compound has demonstrated moderate cytotoxic activity against certain cancer cell lines. The proposed mechanism for many anticancer agents, including those in the angucycline class, involves the induction of apoptosis, or programmed cell death.
Comparative Analysis of Cytotoxicity (IC50)
The IC50 value for cytotoxicity indicates the concentration of a compound required to kill 50% of a cell population. The table below presents the IC50 value for this compound against the Caco-2 human colorectal adenocarcinoma cell line, compared with Doxorubicin, a widely used chemotherapeutic agent that acts as a topoisomerase II inhibitor.
| Compound | Cell Line | IC50 |
| This compound | Caco-2 | 31.27 µM[1] |
| Doxorubicin | HTETOP (human colon carcinoma) | ~0.1 - 1.0 µM (induces DNA damage)[1] |
Experimental Protocol: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
-
Materials: Cancer cell line, this compound, control drug, cell lysis buffer, fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC), fluorescence microplate reader.
-
Procedure:
-
Culture cancer cells and treat them with various concentrations of this compound for a defined period.
-
Lyse the cells to release intracellular contents.
-
Add the fluorogenic caspase-3 substrate to the cell lysates.
-
Incubate to allow for enzymatic cleavage of the substrate.
-
Measure the fluorescence intensity using a microplate reader (excitation ~380 nm, emission ~460 nm).
-
An increase in fluorescence indicates caspase-3 activation.
-
Proposed Apoptosis Induction Pathway
dot graph { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", fontcolor="#202124", width=7.9, height=4.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cancer_Cell [label="Cancer Cell"]; Topoisomerase [label="Topoisomerase I/II", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis"];
This compound -> Cancer_Cell [label="Enters"]; Cancer_Cell -> Topoisomerase [label="Contains"]; this compound -> Topoisomerase [label="Potentially Inhibits", style=dashed, color="#EA4335"]; Topoisomerase -> DNA_Damage [label="Inhibition leads to"]; DNA_Damage -> Caspase_Activation [label="Triggers"]; Caspase_Activation -> Apoptosis [label="Executes"]; } Hypothesized apoptosis induction pathway by this compound.
Future Directions
While the existing data provides a foundational understanding of this compound's biological activities, further research is required to definitively elucidate its precise molecular targets and signaling pathways. Future studies employing topoisomerase inhibition assays, NF-κB reporter assays, and comprehensive apoptosis pathway profiling will be crucial in fully characterizing the therapeutic potential of this promising natural product. This guide serves as a valuable resource for researchers embarking on such investigations.
References
Comparative analysis of Rabelomycin production in different Streptomyces strains
A Comparative Analysis of Rabelomycin Production in Streptomyces Strains
This compound, an angucycline antibiotic, was first isolated from Streptomyces olivaceus ATCC 21549 and has since been identified as a shunt metabolite in the biosynthetic pathways of other complex antibiotics in various Streptomyces species.[1][2][3] This guide provides a comparative analysis of this compound production in different Streptomyces strains, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the biosynthesis and production of this bioactive compound.
Quantitative Production of this compound
Direct comparative studies on this compound yields across multiple Streptomyces strains are limited in the existing literature. However, quantitative data is available for Streptomyces sp. PAL 114, where production was induced by specific amino acids. For other strains, such as the original producer S. olivaceus and the heterologous host S. lividans TK64, production has been confirmed, but specific yields are not well-documented in comparative terms.
| Streptomyces Strain | Culture Condition | This compound Yield (µg/mL) |
| Streptomyces sp. PAL 114 | Starch-amended synthetic broth + DL-proline | 37.7[2][4] |
| Starch-amended synthetic broth + L-histidine | 14.3[2][4] | |
| Starch-amended synthetic broth + L-tyrosine | 10.0[2][4] | |
| Streptomyces olivaceus ATCC 21549 | Aqueous nutrient medium with carbohydrate and organic nitrogen | Production confirmed, but specific yield not reported[1][3] |
| Streptomyces lividans TK64 | Heterologous expression of PKS and cyclase genes | Production confirmed, but specific yield not reported[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols used for the cultivation of different Streptomyces strains and the subsequent extraction and quantification of this compound.
Cultivation and Fermentation
Streptomyces olivaceus ATCC 21549 (Original Producer)
-
Inoculum: A surface growth from a tomato paste-oatmeal agar slant is suspended in a 0.01% Dupanol solution.
-
Fermentation Medium: An aqueous nutrient medium containing an assimilable carbohydrate and an assimilable organic nitrogen source.
-
Fermentation Conditions: The strain is cultivated under submerged aerobic conditions at approximately 25°C for about 96 hours.[1]
Streptomyces sp. PAL 114
-
Culture Medium: A starch-amended synthetic broth where the sole nitrogen source is a specific amino acid (e.g., DL-proline, L-histidine, or L-tyrosine).[2]
-
Culture Conditions: Specific details on temperature, pH, and incubation time for optimal this compound production are not extensively detailed in the available literature.
Streptomyces lividans TK64 (Heterologous Host)
-
Genetic Modification: Heterologous expression involves the introduction of genes encoding for polyketide synthase (PKS) and cyclase enzymes from other angucycline biosynthetic pathways (e.g., jadomycin, ravidomycin).[1]
-
Culture Conditions: Typically grown in a suitable liquid medium for Streptomyces, such as SG medium, at 28°C with shaking.[5]
Extraction and Purification
A general protocol for extracting this compound from the fermentation broth is as follows:
-
The culture is filtered to separate the mycelium from the broth.
-
The mycelial filter cake is extracted with methanol.
-
The methanol is evaporated, and the resulting aqueous residue is combined with the culture filtrate.
-
The combined liquid is then extracted with ethyl acetate.
-
The ethyl acetate extract is concentrated to a syrup.
-
Further purification can be achieved through techniques like counter-current distribution, chromatography on DEAE-cellulose, and silica gel chromatography.[3]
Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the detection and quantification of this compound in extracts. The compound can be monitored by its characteristic UV absorbance.[1]
Visualizing Experimental and Biosynthetic Pathways
To better understand the processes involved in this compound production, the following diagrams illustrate a typical experimental workflow and the proposed biosynthetic pathway.
Caption: A generalized workflow for the production and analysis of this compound from Streptomyces.
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The following diagram outlines the key steps in its biosynthesis.
Caption: Proposed biosynthetic pathway of this compound involving Type II PKS and cyclase enzymes.
References
- 1. US3721684A - this compound - Google Patents [patents.google.com]
- 2. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. npatlas.org [npatlas.org]
Rabelomycin activity compared to its synthetic derivatives like dehydrorabelomycin
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its synthetic derivatives is crucial for advancing drug discovery. This guide provides a detailed comparison of the antibiotic and cytotoxic activities of rabelomycin and its key synthetic derivative, dehydrothis compound, supported by available experimental data and methodologies.
This compound, a member of the angucycline class of antibiotics, has garnered significant interest for its notable biological effects. Its synthetic derivative, dehydrothis compound, which is formed through a dehydration reaction, presents a structurally similar yet distinct molecule whose comparative efficacy is of considerable scientific interest.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the available quantitative data on the antimicrobial and cytotoxic activities of this compound and dehydrothis compound are summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here is compiled from various sources and should be interpreted with this in mind.
| Compound | Assay Type | Target | Activity Metric | Value | Reference |
| This compound | Antimicrobial (MIC) | Gram-positive bacteria | MIC | 5 - 80 µg/mL | [1] |
| Cytotoxicity (IC50) | Caco-2 (human colorectal adenocarcinoma cells) | IC50 | 31.27 µM | [1] | |
| Dehydrothis compound | Antimicrobial (MIC) | Data not available | - | - | |
| Cytotoxicity (IC50) | Data not available | - | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In-Depth Analysis of Biological Activities
Antimicrobial Activity:
This compound has demonstrated a significant antimicrobial spectrum, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 80 µg/mL[1]. The mechanism of action for angucyclines is generally believed to involve the inhibition of bacterial cell wall synthesis.
Cytotoxic Activity:
This compound has exhibited moderate cytotoxic activity against the human colorectal adenocarcinoma cell line, Caco-2, with an IC50 value of 31.27 µM[1]. The cytotoxic effects of angucyclines are often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to the induction of apoptosis.
Quantitative data on the cytotoxicity of dehydrothis compound is currently lacking in the available literature. The planarity of the aromatic system in dehydrothis compound might enhance its DNA intercalating ability, potentially leading to increased cytotoxicity compared to this compound. Conversely, the loss of the hydroxyl group could affect its interaction with cellular targets, possibly reducing its cytotoxic potency. Empirical testing is necessary to determine the cytotoxic profile of dehydrothis compound.
Structure-Activity Relationship
The primary structural difference between this compound and dehydrothis compound is the absence of a hydroxyl group and the presence of an additional double bond in the latter, resulting from dehydration. This seemingly minor alteration can have a significant impact on the molecule's three-dimensional structure, polarity, and reactivity. These changes, in turn, can influence its interaction with biological targets, affecting its overall activity. The study of various this compound derivatives is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective therapeutic agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays mentioned in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (this compound or its derivative) is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria with no compound) and a negative control (medium only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: The target cancer cell line (e.g., Caco-2) is seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow the formazan crystals to form.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculation of IC50: The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its derivatives are intrinsically linked to their interaction with cellular signaling pathways. Angucyclines are known to interfere with fundamental cellular processes, including DNA replication and cell division, often leading to the activation of apoptotic pathways.
Biosynthesis of this compound and Dehydrothis compound
The biosynthesis of this compound is a complex enzymatic process involving polyketide synthase (PKS) enzymes. Dehydrothis compound is a key intermediate in the biosynthesis of other angucyclines.
Caption: Simplified biosynthetic pathway of this compound and its conversion to dehydrothis compound.
Proposed Mechanism of Cytotoxic Action
The cytotoxic effects of angucyclines like this compound are often mediated through the induction of apoptosis. This can occur through various signaling cascades, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: A proposed intrinsic apoptosis signaling pathway induced by this compound derivatives.
Conclusion
This compound demonstrates promising antimicrobial and cytotoxic activities. While its synthetic derivative, dehydrothis compound, holds potential as a therapeutic agent, a clear understanding of its comparative efficacy is hampered by a lack of direct, quantitative biological data. Further research involving side-by-side comparisons of this compound and its derivatives is essential to delineate their structure-activity relationships and to guide the development of novel and more effective angucycline-based therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on such investigations.
References
Evaluating Rabelomycin as a Precursor for Landomycin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The angucycline antibiotic, landomycin A, and its congeners are potent antitumor agents. Their complex structures, featuring a polyketide-derived aglycone and a unique hexasaccharide chain, present significant challenges for total chemical synthesis. This has spurred interest in biosynthetic and semi-synthetic approaches. This guide evaluates the use of rabelomycin, a key intermediate and shunt product in the landomycin biosynthetic pathway, as a precursor for the production of other landomycins. We present a comparison of biosynthetic and chemical synthesis strategies, supported by available experimental data, and provide detailed experimental protocols and pathway visualizations to aid in the development of efficient landomycin production platforms.
Performance Comparison: Biosynthetic vs. Chemical Synthesis
The production of landomycins can be approached through two primary routes: total chemical synthesis and biosynthesis (or semi-biosynthesis). The choice of strategy has significant implications for yield, scalability, and cost.
Quantitative Data Summary
| Production Method | Starting Material(s) | Product | Reported Yield | Number of Steps | Reference(s) |
| Total Chemical Synthesis | 2,5-dihydroxybenzoic acid, 3,5-dimethylphenol, etc. | Landomycin A | 0.34% (overall) | 63 | [1] |
| Late-Stage Chemical Synthesis | Advanced protected intermediates | Landomycin Q | 40% (over 2 steps) | 2 | [2] |
| Late-Stage Chemical Synthesis | Advanced protected intermediates | Landomycin R | 74% (over 2 steps) | 2 | [2] |
| Enzymatic Total Synthesis | Acetyl-CoA, Malonyl-CoA | This compound | ~80% | 1 (one-pot) | [3] |
| Feeding Experiment | This compound | Landomycin E | Conversion observed, but not quantified | 1 | [4] |
Key Insights:
-
The de novo chemical synthesis of landomycin A is characterized by a very low overall yield, making it impractical for large-scale production.[1]
-
In contrast, the enzymatic synthesis of the precursor this compound from simple starting materials is highly efficient, achieving approximately 80% yield in a single pot reaction.[3]
-
Feeding experiments have qualitatively demonstrated that exogenously supplied this compound can be converted to landomycin E by mutant strains of Streptomyces globisporus, confirming its role as a viable precursor.[4]
-
While the quantitative yield of the conversion of this compound to other landomycins has not been reported, the high-yield synthesis of this compound suggests that a semi-synthetic approach starting from this precursor could be significantly more efficient than total chemical synthesis.
Biosynthetic and Experimental Workflows
A semi-biosynthetic approach leveraging this compound involves two key stages: the efficient production of this compound and its subsequent conversion to the desired landomycin.
Experimental Workflow: this compound as a Precursor
References
- 1. Delineation of gilvocarcin, jadomycin, and landomycin pathways through combinatorial biosynthetic enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic Total Synthesis of this compound, an Angucycline Group Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Function of Gene lndM2 Encoding a Bifunctional Oxygenase-Reductase Involved in the Biosynthesis of the Antitumor Antibiotic Landomycin E by Streptomyces globisporus 1912 Supports the Originally Assigned Structure for Landomycinone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Rabelomycin and Vineomycin A1 on Caco-2 Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of two antitumor antibiotics, Rabelomycin and Vineomycin A1, on the human colon adenocarcinoma cell line, Caco-2, reveals significant differences in their potency and potential mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a side-by-side comparison of their performance, supported by available experimental data, to inform future research and development in cancer therapeutics.
I. Overview of Cytotoxic Potency
Emerging data indicates that Vineomycin A1 exhibits substantially higher cytotoxic potency against Caco-2 cells compared to this compound. While a precise IC50 value for Vineomycin A1 on this specific cell line is not yet publicly available, qualitative data demonstrates its potent activity at a concentration where this compound shows only moderate effects.
Data Summary: Cytotoxicity on Caco-2 Cells
| Compound | IC50 Value (µM) | % Cell Viability at 10 µM (24h exposure) |
| This compound | 31.27 | 54% |
| Vineomycin A1 | Not Available | < 3% |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
II. Experimental Protocols
The following outlines a general methodology for assessing the cytotoxicity of chemical compounds on Caco-2 cells, based on standard laboratory practices.
1. Cell Culture and Maintenance:
-
Human colon adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
2. Cytotoxicity Assay (MTT Assay):
-
Caco-2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Vineomycin A1. A control group with vehicle (e.g., DMSO) is also included.
-
The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
III. Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound and Vineomycin A1 on Caco-2 cells using the MTT assay.
IV. Insights into Signaling Pathways
While the precise signaling pathways modulated by this compound and Vineomycin A1 in Caco-2 cells are still under investigation, literature on related compounds provides valuable insights into their potential mechanisms of action, which are likely to involve the induction of apoptosis (programmed cell death).
This compound: A Potential Inhibitor of the Wnt/β-catenin Pathway
This compound belongs to the quinone class of antibiotics. Studies on a similar compound, Resistomycin, have shown that it can induce apoptosis in colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and is often dysregulated in colorectal cancer. Inhibition of this pathway leads to a decrease in the expression of downstream targets that promote cell survival, ultimately triggering apoptosis.
Caption: Postulated mechanism of this compound-induced apoptosis via inhibition of the Wnt/β-catenin signaling pathway in colorectal cancer cells.
Vineomycin A1: A Potent Inducer of Apoptosis Likely Through DNA Damage
Vineomycin A1 is an anthracycline-like antibiotic. This class of compounds is well-known to exert its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage, cell cycle arrest, and the activation of apoptotic pathways. The significantly higher potency of Vineomycin A1 suggests a highly efficient mechanism for inducing cell death in Caco-2 cells.
Caption: Generalized pathway of apoptosis induction by anthracycline-like antibiotics such as Vineomycin A1, involving DNA damage and subsequent activation of the intrinsic apoptotic cascade.
V. Conclusion
The comparative analysis indicates that Vineomycin A1 is a significantly more potent cytotoxic agent against Caco-2 cells than this compound. While both compounds likely induce apoptosis, their primary mechanisms of action may differ, with this compound potentially targeting the Wnt/β-catenin signaling pathway and Vineomycin A1 acting through DNA damage. Further research is warranted to elucidate the precise molecular targets and signaling pathways of both compounds in colorectal cancer cells to fully understand their therapeutic potential.
Safety Operating Guide
Navigating the Safe Disposal of Rabelomycin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Rabelomycin, an angucycline antibiotic, requires careful management as a cytotoxic and hazardous agent.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing cytotoxic waste.
Core Principles of Cytotoxic Waste Management
Cytotoxic drugs, including many antibiotics used in research, are inherently hazardous and must be handled with stringent safety protocols.[3] All materials that come into contact with this compound, including personal protective equipment (PPE), contaminated labware, and residual product, must be treated as cytotoxic waste.[3] Segregation from the general waste stream is critical, with ultimate disposal typically involving incineration or chemical neutralization to ensure complete deactivation.[3]
Quantitative Data and Safety Handling Summary
| Parameter | Guideline | Citation |
| Waste Classification | Cytotoxic, Hazardous Chemical Waste | [1] |
| Primary Disposal Method | Incineration or Chemical Neutralization | [3] |
| Personal Protective Equipment (PPE) | Impermeable gown, chemo-protectant gloves, eye protection/face shield | [2][4] |
| Waste Containers | Clearly labeled, puncture-proof, leak-proof containers; often color-coded (e.g., red, or yellow with purple lid) with a cytotoxic symbol. | [1][3] |
| Sharps Disposal | Segregate into designated cytotoxic sharps containers. | [1][4] |
| Spill Management | Use a spill kit, contain the spill, and decontaminate the area following institutional procedures for hazardous materials. | [4] |
| Regulatory Compliance | Adhere to all local, state, and national regulations for hazardous and cytotoxic waste disposal. | [5] |
Experimental Protocol: Step-by-Step Disposal of this compound Waste
The following protocol outlines the detailed methodology for the proper disposal of this compound and associated contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound or its waste, don the appropriate PPE, including a long-sleeved, impermeable gown, two pairs of chemotherapy-rated gloves, and safety goggles with a face shield.[2][4]
-
Work should be conducted in a designated area, preferably within a chemical fume hood or biological safety cabinet, to minimize exposure.[2]
2. Segregation of Waste at the Point of Generation:
-
Immediately segregate all this compound-contaminated waste from other laboratory waste streams.[3]
-
This includes, but is not limited to:
-
Unused or expired this compound solid compound or solutions.
-
Contaminated labware (e.g., vials, pipettes, flasks, petri dishes).
-
Contaminated PPE (gowns, gloves, etc.).
-
Spill cleanup materials.
-
3. Packaging of this compound Waste:
-
Non-Sharps Solid Waste: Place in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag (often yellow or red) and clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.[1][3]
-
Liquid Waste: Collect concentrated stock solutions of this compound in a dedicated, sealed, and shatter-resistant hazardous chemical waste container.[6] Do not pour down the drain. Aqueous solutions used in experiments should also be collected for chemical waste disposal.
-
Sharps Waste: Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated cytotoxic sharps container that is puncture-resistant and leak-proof.[1][4]
4. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with their contents ("this compound Waste," "Cytotoxic Waste") and the date of accumulation.
-
Store sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
5. Final Disposal:
-
The collected cytotoxic waste must be disposed of through an approved hazardous waste management facility.[7][8] The primary methods of disposal are high-temperature incineration or chemical neutralization, which are effective in destroying cytotoxic compounds.[3]
-
Coordinate with your institution's EHS office to ensure that all disposal procedures are in compliance with federal, state, and local regulations.[5]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Rabelomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Rabelomycin, including personal protective equipment (PPE) recommendations, and operational and disposal plans.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following recommendations are based on safety protocols for similar hazardous compounds and general laboratory safety guidelines. It is crucial to handle this compound with caution and to perform a risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of powder-free gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves regularly or immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Protective Gown/Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Eye and Face Protection | Safety Goggles/Face Shield | Use safety goggles to protect from splashes, sprays, and aerosols.[2] A face shield should be worn in addition to goggles when there is a higher risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is required when handling the powder form of this compound to avoid inhalation of dust particles.[3] The type of respirator should be selected based on a risk assessment. |
| Foot Protection | Closed-toe Shoes | Never wear sandals or open-toed shoes in the laboratory.[4] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential to maintain a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, well-ventilated, and designated area.[3]
-
Access to the storage area should be restricted to authorized personnel.[5]
Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all manipulations of powdered this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Incidents and Spills: In case of skin contact, immediately wash the affected area with soap and water.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] In the event of a spill, follow established laboratory spill cleanup procedures for hazardous materials.
Disposal:
-
All disposable PPE (gloves, gowns, etc.) and materials that have come into contact with this compound should be considered hazardous waste.
-
Place all contaminated waste in a clearly labeled, sealed container.
-
Dispose of the waste according to institutional and local regulations for hazardous chemical waste.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. osha.gov [osha.gov]
- 2. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Safety Regulations | University of Detroit Mercy [eng-sci.udmercy.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
